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  • Product: 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one
  • CAS: 1250781-53-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Executive Summary In modern medicinal chemistry and fragment-based drug design (FBDD), heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of novel therapeutics. 4-Ethyl-2,3-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug design (FBDD), heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic trajectories of novel therapeutics. 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS: 1250781-53-3) is a highly specialized thiazolone intermediate[1]. Characterized by its rigid planar core and localized lipophilic ethyl substitution, this compound has emerged as a critical pharmacophore in the synthesis of next-generation antimicrobial agents, particularly those targeting multidrug-resistant (MDR) bacterial strains[2].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its integration into complex macromolecular scaffolds.

Part 1: Physicochemical Profile & Structural Logic

The utility of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one stems from its strict adherence to the "rule of three" for ideal molecular fragments. The thiazolone ring acts as a stable bioisostere for amides, offering metabolic resilience while maintaining critical hydrogen-bonding capabilities. The ethyl group at the C4 position is not merely structural; it introduces precise steric hindrance that locks the conformation of downstream spiro-compounds, optimizing their binding affinity within enzymatic pockets[2].

Quantitative Data Summary
PropertyValueScientific Implication / Source
IUPAC Name 4-Ethyl-2,3-dihydro-1,3-thiazol-2-oneStandard Nomenclature
CAS Number 1250781-53-3Unique identifier for procurement and safety[1],[3].
Molecular Formula C5H7NOSIndicates a highly efficient heavy-atom count[1].
Molecular Weight 129.18 g/mol Optimal for fragment-based assembly[1],[3].
Hydrogen Bond Donors 1 (N-H)Facilitates targeted functionalization (e.g., N-alkylation).
Hydrogen Bond Acceptors 2 (C=O, S)Enhances target-protein interaction capabilities.
Topological Polar Surface Area (TPSA) ~41.1 ŲCalculated value; excellent for cellular membrane permeability.

Part 2: Synthetic Integration & Mechanistic Pathways

Recent breakthroughs in antimicrobial development have utilized 4-ethyl-2,3-dihydro-1,3-thiazol-2-one as a core intermediate in the synthesis of benzoisoxazole spiro pyrimidine trione compounds [2]. These complex molecules are engineered to inhibit bacterial DNA gyrase and topoisomerase IV[4].

The integration of the thiazolone moiety enhances the membrane permeability of the drug, allowing it to effectively penetrate Gram-negative bacteria. Crucially, because the mechanism of action diverges from traditional antibiotics, these derivatives exhibit no cross-resistance with existing fluoroquinolones, making them highly effective against pathogens like MRSA[2],[4].

G A 4-Ethyl-2,3-dihydro- 1,3-thiazol-2-one B N-Alkylation (Cs2CO3, DMF) A->B Deprotonation C Spiro Pyrimidine Trione Scaffold B->C Assembly D DNA Gyrase Inhibition C->D Bioactivity

Figure 1: Synthetic pathway from thiazolone intermediate to antibacterial target inhibition.

Part 3: Advanced Experimental Protocols

To utilize this compound effectively, researchers must navigate its ambident nucleophilicity. The thiazol-2-one core can react at either the nitrogen (N3) or oxygen (O2) atom. The following self-validating protocol is designed to strictly favor N-alkylation , which is required for spiro-compound assembly[2].

Protocol: Regioselective N-Alkylation of the Thiazolone Core

System Causality: The use of a soft, bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) is non-negotiable here. Cs2​CO3​ stabilizes the naked anion via a solvent-separated ion pair, drastically increasing the nucleophilicity of the nitrogen atom while sterically and electronically suppressing O-alkylation.

Step-by-Step Methodology:

  • Anion Generation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one in anhydrous DMF to achieve a 0.2 M concentration. Add 1.5 equivalents of finely powdered, anhydrous Cs2​CO3​ .

  • Activation Phase: Stir the suspension at room temperature ( 20−25∘C ) for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the N-H proton before the electrophile is introduced, preventing competing side reactions.

  • Electrophilic Addition: Cool the reaction mixture to 0∘C using an ice bath. Add 1.1 equivalents of the target alkyl halide dropwise over 15 minutes. Causality: Dropwise addition at low temperatures controls the local concentration of the electrophile, suppressing polyalkylation and thermal degradation.

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress via LC-MS (ESI+ mode) to confirm the complete consumption of the starting material (tracking the 129.18 m/z peak)[3].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl to neutralize unreacted base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Analytical Checkpoints

A robust protocol must validate its own success. To confirm regioselectivity, the purified product must be subjected to the following analytical workflow:

Validation S1 Reaction Mixture S2 LC-MS (ESI+) S1->S2 Mass/Purity S3 1H NMR (CDCl3) S1->S3 Regioselectivity S4 Structural Confirmation S2->S4 S3->S4

Figure 2: Analytical workflow for validating N-alkylation regioselectivity and purity.

  • 1H NMR Verification: Analyze the product in CDCl3​ or DMSO-d6​ . The definitive proof of N-alkylation is the complete disappearance of the broad N-H singlet (typically observed around 10-11 ppm) and the emergence of new alkyl protons adjacent to the nitrogen atom, exhibiting appropriate coupling constants.

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Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Executive Summary The compound 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3, MW: 129.18 g/mol )[1] serves as a critical heterocyclic building block in modern medicinal chemistry. Thiazol-2-one derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3, MW: 129.18 g/mol )[1] serves as a critical heterocyclic building block in modern medicinal chemistry. Thiazol-2-one derivatives are heavily utilized in the development of cyclin-dependent kinase (CDK) inhibitors, anticancer agents, and anticonvulsants[2]. For drug development professionals, understanding the precise three-dimensional conformation, tautomeric state, and supramolecular assembly of this scaffold is paramount for rational structure-based drug design.

This whitepaper provides an in-depth technical guide to the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one. By detailing the causality behind experimental crystallographic choices, this guide establishes a self-validating framework for elucidating the structural properties of thiazol-2-one derivatives.

Chemical Context and Structural Significance

The Tautomeric Dilemma: Lactam vs. Lactim

A fundamental challenge in the structural characterization of thiazol-2-ones is tautomerism. The core can exist as either the lactam (2,3-dihydro-1,3-thiazol-2-one) or the lactim (2-hydroxythiazole). In solution, this equilibrium is solvent-dependent. However, in the solid state, X-ray crystallography consistently demonstrates that the lactam form is overwhelmingly favored.

Causality of Solid-State Stabilization: The lactam tautomer is "locked" into place during crystallization by the formation of robust, centrosymmetric intermolecular hydrogen bonds between the N3–H donor and the C2=O acceptor of adjacent molecules. The lactim form cannot participate in this specific dimerizing hydrogen bond network, making it thermodynamically unfavorable in the crystal lattice.

Substituent Effects of the 4-Ethyl Group

While unsubstituted or 4-methyl analogs[3] pack with high symmetry, the introduction of the 4-ethyl group introduces asymmetric steric bulk. The rotational freedom around the C4–C(ethyl) single bond often leads to positional disorder in the crystal lattice at room temperature. This physical reality dictates our experimental methodology: low-temperature data collection is strictly required to freeze out this dynamic disorder, allowing for accurate modeling of the ethyl carbon positions.

Supramolecular Assembly and Hydrogen Bonding

The defining crystallographic feature of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one is its supramolecular dimerization. Molecules pair up to form centrosymmetric dimers ( R22​(8) motif in graph-set notation).

Dimerization M1 Thiazol-2-one Molecule A (Lactam Tautomer) M2 Thiazol-2-one Molecule B (Lactam Tautomer) M1->M2 N3-H ··· O=C2 Intermolecular H-Bond M2->M1 C2=O ··· H-N3 Intermolecular H-Bond

Centrosymmetric hydrogen-bonded dimer formation in thiazol-2-one crystal lattices.
Quantitative Crystallographic Parameters

Based on high-resolution X-ray diffraction studies of the thiazol-2-one core[4] and its stereochemical adducts[5], the following table summarizes the expected quantitative parameters. Notably, the C2–N3 interatomic distance is typically lengthened relative to a standard secondary amide (1.33 Å) due to the electron-withdrawing nature of the adjacent sulfur atom and the conjugated ring system[4].

Table 1: Benchmark Crystallographic Parameters for 4-Alkyl-2,3-dihydro-1,3-thiazol-2-ones

Crystallographic ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for planar heterocyclic systems forming dimers.
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric H-bonded dimers.
C2–N3 Bond Length 1.350 – 1.365 ÅLengthened relative to standard amides; indicates partial double bond character[4].
C4=C5 Bond Length 1.335 – 1.345 ÅConfirms the presence of a localized double bond in the ring system.
N3···O2 Distance 2.80 – 2.95 ÅStrong intermolecular hydrogen bonding stabilizing the lactam tautomer.
Final R1​ Index < 0.05 (5%)Indicates a highly accurate, self-validating structural model.

Experimental Methodology: SCXRD Protocol

To achieve a self-validating structural model with an R1​ index below 5%, the following step-by-step methodology must be strictly adhered to.

SCXRD_Workflow N1 1. Crystallization (EtOH/EtOAc, Slow Evap) N2 2. Crystal Mounting (Microloop + Paratone Oil) N1->N2 N3 3. Data Collection (100 K, Mo/Cu Kα Radiation) N2->N3 N4 4. Data Reduction (Multi-scan Absorption Correction) N3->N4 N5 5. Structure Solution (Intrinsic Phasing / Direct Methods) N4->N5 N6 6. Refinement & Validation (SHELXL, CheckCIF) N5->N6

Step-by-step workflow for the Single-Crystal X-Ray Diffraction analysis of thiazol-2-ones.
Step 1: Single Crystal Growth
  • Protocol: Dissolve >99% pure 4-ethyl-2,3-dihydro-1,3-thiazol-2-one in a 1:1 mixture of absolute ethanol and ethyl acetate. Allow the solution to undergo slow evaporation at 20 °C in a vibration-free environment.

  • Causality: This specific solvent system provides the ideal dielectric environment. It is polar enough to solubilize the compound but volatile enough to allow the slow, ordered formation of the critical N-H···O hydrogen-bonded dimers without precipitating as an amorphous powder or trapping solvent molecules (solvates) within the lattice.

Step 2: Crystal Selection and Mounting
  • Protocol: Under a polarized light microscope, select a single, block-like crystal (approximately 0.2 × 0.1 × 0.1 mm) that extinguishes light uniformly. Mount the crystal using a polyimide microloop coated in Paratone-N oil.

  • Causality: Paratone-N oil acts as a highly effective cryoprotectant. When the crystal is subsequently flash-cooled, the oil forms a rigid glass rather than crystalline ice, preventing the sample from cracking due to thermal shock.

Step 3: X-Ray Data Collection
  • Protocol: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cold stream. Collect diffraction frames using a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a photon-counting detector.

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is an absolute necessity for minimizing the thermal smearing of electron density, allowing the crystallographer to accurately locate the highly mobile N-H hydrogen atom in the residual electron density map.

Step 4: Data Reduction and Absorption Correction
  • Protocol: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., using SADABS or CrysAlisPro).

  • Causality: Sulfur (Z=16) is a moderate anomalous scatterer and absorbs X-rays more strongly than carbon, nitrogen, or oxygen. Failing to correct for this absorption leads to systematic errors in reflection intensities, which manifests as false electron density peaks near the sulfur atom, potentially masking true structural features.

Step 5: Structure Solution and Refinement (Self-Validation)
  • Protocol: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Self-Validation Check: Do not place the N3 proton in a geometrically calculated position. Instead, locate it objectively in the residual difference Fourier map. Finding this peak freely in the map definitively proves the existence of the lactam tautomer and validates the integrity of the entire experiment.

References
  • [4] Title: organic compounds - IUCr Journals Source: iucr.org URL: [Link]

  • [5] Title: Synthesis and Anticancer Activity of Some New Thiopyrano[2,3-d]thiazoles Incorporating Pyrazole Moiety Source: jst.go.jp URL:[Link]

  • [2] Title: Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents Source: open.ac.uk URL:[Link]

Sources

Foundational

Thermodynamic Stability and Hydrolytic Kinetics of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one in Aqueous Solutions

Executive Summary When evaluating heterocyclic scaffolds for active pharmaceutical ingredients (APIs) or agricultural chemicals, the thermodynamic stability of the core ring system in aqueous media dictates formulation v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When evaluating heterocyclic scaffolds for active pharmaceutical ingredients (APIs) or agricultural chemicals, the thermodynamic stability of the core ring system in aqueous media dictates formulation viability, shelf-life, and pharmacokinetic behavior. 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3) presents a highly nuanced profile governed by lactam-lactim tautomerism and pH-dependent hydrolytic susceptibility.

This whitepaper provides an in-depth technical analysis of the thermodynamic forces stabilizing this molecule in water. It synthesizes foundational mechanistic chemistry with field-proven analytical protocols, offering a comprehensive guide for profiling the stability of thiazol-2-one derivatives in drug development pipelines.

Molecular Architecture and Tautomeric Dynamics

The structural integrity of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one is fundamentally tied to its ability to undergo keto-enol (specifically, lactam-lactim) tautomerization. In the literature, this class of molecules is often interchangeably referred to by its tautomeric names: the lactam form (thiazol-2-one) and the lactim form (2-hydroxythiazole)[1].

The Thermodynamic Preference in Aqueous Media

In gas-phase or non-polar environments, the energy difference between the lactam and lactim forms can be marginal, sometimes favoring the lactim form due to extended aromatic conjugation. However, in aqueous solutions, the thermodynamic equilibrium shifts overwhelmingly toward the lactam (keto) form [1].

Causality of the Shift:

  • Solvation Energy: Water is a high-dielectric, hydrogen-bonding solvent. The lactam form possesses a significantly higher dipole moment (~4.5 D) compared to the lactim form. The highly polarized carbonyl oxygen acts as a potent hydrogen-bond acceptor, while the N-H group acts as a strong hydrogen-bond donor, maximizing the enthalpy of solvation.

  • Resonance Stabilization: The amide-like resonance within the thiazolidinone ring provides substantial thermodynamic stabilization (resonance energy) that compensates for the loss of full heteroaromaticity seen in the 2-hydroxythiazole form.

Tautomerism A 2-Hydroxy-4-ethylthiazole (Lactim/Enol Form) B 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (Lactam/Keto Form) A->B Aqueous Media (Thermodynamically Favored) B->A Non-polar Media (Kinetic Shift)

Diagram 1: Solvent-driven lactam-lactim tautomeric equilibrium of 4-ethyl-thiazol-2-one.

Hydrolytic Degradation Pathways and pH-Dependent Stability

While the lactam form is thermodynamically stable against tautomerization in water, the thiazolone ring is susceptible to nucleophilic attack. Foundational kinetic studies on related thiazoline and thiazolone rings demonstrate a classic "U-shaped" pH-rate degradation profile[2][3].

Mechanism of Ring Opening

The C2 position (the carbonyl carbon) is an electrophilic center flanked by two electronegative heteroatoms (S and N).

  • Base-Catalyzed Hydrolysis (pH > 9): Hydroxide ions ( OH− ) directly attack the C2 carbon, forming a high-energy tetrahedral intermediate. Subsequent collapse of this intermediate leads to C-S or C-N bond cleavage, resulting in a ring-opened acyclic thioester or thiocarbamate, which irreversibly degrades into aminoketones and carbonyl sulfide (COS)[2].

  • Acid-Catalyzed Hydrolysis (pH < 3): The carbonyl oxygen becomes protonated, drastically increasing the electrophilicity of the C2 carbon. This allows even weak nucleophiles like water to attack the ring, driving a similar ring-opening cascade[2].

  • Neutral Stability (pH 4–8): Near physiological pH, water is an insufficiently strong nucleophile to attack the unprotonated carbonyl. Consequently, the molecule exhibits exceptional kinetic stability, making it highly suitable for physiological administration[4].

HydrolysisPathway T Intact Thiazol-2-one Ring (Stable at pH 4-8) I Tetrahedral Intermediate (Nucleophilic Attack at C2) T->I OH- (Base Catalysis) or H+ (Acid Catalysis) RO Ring-Opened Thioester (Transient) I->RO C-S / C-N Bond Cleavage D Final Degradants (Aminoketones + COS) RO->D Irreversible Hydrolysis

Diagram 2: Mechanistic pathway of pH-dependent hydrolytic ring-opening.

Quantitative Thermodynamic and Kinetic Data

To guide formulation decisions, the theoretical and extrapolated empirical data for 4-ethyl-2,3-dihydro-1,3-thiazol-2-one in aqueous systems are summarized below.

Table 1: Thermodynamic Parameters of Tautomerization (Aqueous Media, 298 K)

ParameterEstimated ValueCausality / Scientific Rationale
KT​ (Lactam/Lactim) >104 Overwhelming preference for the keto form driven by intermolecular H-bonding with water[1].
ΔGtaut∘​ -25 to -30 kJ/molSpontaneous thermodynamic stabilization of the highly polar lactam state.
Dipole Moment (Lactam) ~ 4.5 DHigh polarity enhances solvation enthalpy, locking the molecule in the lactam state.

Table 2: Hydrolytic Degradation Kinetics (Aqueous Buffer, 37°C)

EnvironmentpHEstimated Half-life ( t1/2​ )Primary Degradation Mechanism
Simulated Gastric Fluid 1.2~ 45 hoursAcid-catalyzed C2 protonation followed by water attack[2].
Physiological Buffer 7.4 >30 daysHigh kinetic stability; unprotonated C2 resists weak nucleophiles.
Accelerated Basic Stress 10.0 <2 hoursBase-catalyzed direct OH− attack at C2 leading to rapid ring cleavage.

Validated Experimental Protocols for Stability Profiling

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls to eliminate systemic artifacts during the stability profiling of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one.

Protocol A: Determination of Hydrolytic Degradation Kinetics via HPLC-UV

Causality: The intact thiazolone ring possesses a distinct UV chromophore ( λmax​≈260 nm) due to its conjugated N−C=O system. Upon ring opening, this conjugation is broken, resulting in a significant hypsochromic shift. HPLC-UV allows for the precise quantification of the intact parent molecule over time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Self-validation: Measure pH at the exact incubation temperature (e.g., 37°C) to account for temperature-dependent pKa shifts.

  • Sample Spiking: Dissolve 4-ethyl-2,3-dihydro-1,3-thiazol-2-one in DMSO to create a 10 mM stock. Spike this into the pre-warmed buffers to a final concentration of 100 µM. Ensure residual DMSO is ≤1% to prevent solvent-induced dielectric shifts.

  • Internal Standard Addition: Add Propylparaben (10 µM) as an internal standard (IS). Causality: The IS corrects for any evaporative losses during thermal incubation or autosampler injection volume errors.

  • Thermal Incubation & Sampling: Incubate in a shaking water bath at 37°C. Withdraw 100 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately quench the pH 1.2 and pH 10.0 samples by diluting 1:1 with a neutralizing buffer (e.g., 200 mM phosphate, pH 7.0) to halt hydrolysis instantly.

  • HPLC Analysis: Inject onto a C18 Reverse-Phase column. Mobile phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor at 260 nm.

  • Data Processing: Plot ln([Parent]/[IS]) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ), from which t1/2​ is calculated.

HydrolysisWorkflow Step1 Sample Preparation (API + Internal Standard in Buffer) Step2 Thermal Incubation (Controlled Temperature Bath) Step1->Step2 Step3 Aliquoting & Quenching (Rapid pH Neutralization) Step2->Step3 Step4 HPLC-UV Analysis (Quantification of Intact Lactam) Step3->Step4 Step5 Kinetic Modeling (Pseudo-First-Order Rate Calculation) Step4->Step5

Diagram 3: Self-validating HPLC-UV analytical workflow for kinetic profiling.

Protocol B: Thermodynamic Profiling of Tautomeric Equilibrium via 1H-NMR

Causality: While UV-Vis can suggest tautomeric shifts, 1 H-NMR provides direct, quantitative structural evidence. The N-H proton of the lactam form and the O-H proton of the lactim form have vastly different chemical shifts.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one (5 mM) in D2​O (to observe the aliphatic shifts) and a parallel sample in 90% H2​O / 10% D2​O (to observe exchangeable N-H / O-H protons using water suppression techniques).

  • Relaxation Time ( T1​ ) Measurement: Conduct an inversion-recovery experiment to determine the T1​ relaxation time of the ethyl protons. Self-validation: Set the inter-pulse delay ( D1​ ) to at least 5×T1​ to ensure complete relaxation and strictly quantitative integration.

  • Variable Temperature (VT) NMR: Acquire spectra from 280 K to 340 K in 10 K increments. Allow 15 minutes of equilibration per temperature step.

  • Integration & Van't Hoff Analysis: Integrate the distinct signals for the lactam and lactim forms (if the lactim form is above the limit of detection). Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) vs. 1/T to extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

Conclusion

The thermodynamic stability of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one in aqueous solutions is defined by a highly favorable lactam tautomeric state and a robust resistance to hydrolysis at physiological pH. However, formulation scientists must be acutely aware of its susceptibility to ring-opening degradation at extreme pH values. By employing rigorous, self-validating analytical frameworks—such as internally standardized HPLC-UV kinetics and quantitative VT-NMR—researchers can accurately map the stability boundaries of this versatile heterocyclic scaffold, ensuring its successful translation into stable commercial formulations.

References

  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089-5095.

  • Gaumont, A. C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371-1401.

  • Tuncel, S., & Dogan, I. (2020). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Omega, 5(31), 19688–19696.

  • Zhang, Y., et al. (2022). Photoswitchable Keto–Enol Tautomerism Driven by Light-Induced Change in Antiaromaticity. Journal of the American Chemical Society, 144(46), 21116–21124.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthetic methodology, and analytical validation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthetic methodology, and analytical validation.

Introduction & Mechanistic Rationale

The thiazolone core, specifically 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (also known as 4-ethylthiazol-2(3H)-one), is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry. Derivatives of thiazolidinones and thiazolones exhibit a broad spectrum of biological activities, serving as critical building blocks for antimicrobial, anti-inflammatory, and anticancer agents[1]. Recent pharmaceutical applications have prominently featured 4-ethylthiazol-2-one as a key intermediate in the synthesis of novel benzoisoxazole spiro pyrimidine trione compounds, which display potent antibacterial activity against multidrug-resistant pathogens[2].

The Hantzsch-Type Cyclocondensation Strategy

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thioamide. However, to selectively synthesize a thiazol-2-one rather than a 2-aminothiazole, the choice of the nucleophilic partner is critical.

In this protocol, we utilize O-ethyl thiocarbamate instead of thiourea. The mechanistic causality is as follows:

  • S-Alkylation: The highly nucleophilic sulfur atom of O-ethyl thiocarbamate attacks the α -carbon of 1-bromo-2-butanone, displacing the bromide ion to form an isothiuronium-type intermediate.

  • Cyclization: The nitrogen atom undergoes intramolecular nucleophilic attack on the ketone carbonyl, forming a 2-ethoxythiazole intermediate.

  • O-Dealkylation: Unlike standard Hantzsch products, this intermediate is unstable under the acidic reaction conditions. The in situ generated hydrobromic acid (HBr) catalyzes an O-dealkylation (cleavage of the ethyl ether), driving the tautomeric equilibrium entirely toward the stable thiazol-2(3H)-one form[3].

This single-pot cascade is highly atom-economical and avoids the need for multi-step protection/deprotection sequences.

Experimental Workflow

G N1 1-Bromo-2-butanone + O-Ethyl thiocarbamate N2 S-Alkylation (Isothiuronium Intermediate) N1->N2 EtOH, 0 °C to RT N3 Intramolecular Cyclization (Ring Closure) N2->N3 Reflux (78 °C) N4 O-Dealkylation (HBr Cleavage) N3->N4 in situ HBr N5 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (Target Product) N4->N5 Aqueous Workup

Fig 1. Mechanistic workflow for the synthesis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Quantitative Data & Reagent Table

To ensure a self-validating and reproducible system, precise stoichiometric control is required. The slight excess of O-ethyl thiocarbamate ensures complete consumption of the lachrymatory α -haloketone.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
1-Bromo-2-butanone 151.001.0015.10 g100.0 mmolElectrophile / C-C-C source
O-Ethyl thiocarbamate 105.161.1011.57 g110.0 mmolNucleophile / N-C-S source
Ethanol (Absolute) 46.07-150 mL-Polar Protic Solvent
Deionized Water 18.02-200 mL-Workup / Precipitation

Step-by-Step Synthesis Protocol

Safety Precaution: 1-Bromo-2-butanone is a potent lachrymator and alkylating agent. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Reagent Preparation & Initiation
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet to maintain an inert atmosphere.

  • Dissolve O-ethyl thiocarbamate (11.57 g, 110.0 mmol) in absolute ethanol (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Dilute 1-bromo-2-butanone (15.10 g, 100.0 mmol) in absolute ethanol (50 mL).

  • Add the 1-bromo-2-butanone solution dropwise to the reaction flask over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic S-alkylation step and prevents the formation of unwanted polymeric byproducts.

Step 2: Cyclocondensation & Dealkylation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • In-process Control: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 2:1). The disappearance of the starting haloketone and the emergence of a highly UV-active spot indicates the formation of the thiazole ring. The in situ generation of HBr during this reflux period facilitates the O-dealkylation of the 2-ethoxy intermediate[3].

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature, then concentrate the solution under reduced pressure (rotary evaporation) to remove approximately 80% of the ethanol.

  • Pour the concentrated residue into ice-cold deionized water (200 mL) under vigorous stirring.

  • Extract the aqueous mixture with Ethyl Acetate ( 3×100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (100 mL) to neutralize residual HBr, followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.

Step 4: Purification
  • Purify the crude material via recrystallization from a mixture of ethanol and water (1:1), or via silica gel flash chromatography (eluting with Hexanes:EtOAc 3:1) to afford pure 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Self-Validating System: Analytical Checkpoints

To guarantee the structural integrity and purity of the synthesized compound, the protocol must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): The target compound has a molecular formula of C5​H7​NOS (MW: 129.18 g/mol ). The mass spectrum should display a clear [M+H]+ peak at m/z 130.0.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 10.5 - 11.5 (br s, 1H, -NH): Confirms the existence of the compound in the 2(3H)-one tautomeric form rather than the 2-hydroxy form.

    • δ 6.11 (s, 1H, C5-H): A distinct singlet confirming the closure of the thiazole ring and the lack of substitution at the C5 position[2].

    • δ 2.45 (q, J=7.5 Hz, 2H, - CH2​ -): Methylene protons of the C4-ethyl group.

    • δ 1.20 (t, J=7.5 Hz, 3H, - CH3​ ): Methyl protons of the C4-ethyl group.

References

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets Source: MDPI URL:[Link]

  • Product Class 17: Thiazoles Source: Thieme E-Books & E-Journals URL:[Link]

  • US20210079019A1 - Thiazolidone spiro pyrimidine trione compound, preparation method therefor and uses thereof Source: Google Patents URL

Sources

Application

The Versatile Scaffold: Applications of 2,3-Dihydro-1,3-thiazol-2-one Derivatives in Medicinal Chemistry

Introduction: The Privileged 2,3-Dihydro-1,3-thiazol-2-one Core In the landscape of medicinal chemistry, the 2,3-dihydro-1,3-thiazol-2-one moiety, a member of the broader thiazole family, represents a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 2,3-Dihydro-1,3-thiazol-2-one Core

In the landscape of medicinal chemistry, the 2,3-dihydro-1,3-thiazol-2-one moiety, a member of the broader thiazole family, represents a "privileged scaffold." This designation is reserved for molecular structures that are capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. The inherent electronic and structural features of the thiazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, make it a versatile building block in drug design.[1][2][3] The 2,3-dihydro-1,3-thiazol-2-one core, in particular, offers a unique three-dimensional arrangement of atoms that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and biological evaluation.

Therapeutic Applications: A Multi-Target Approach

Derivatives of the 2,3-dihydro-1,3-thiazol-2-one scaffold have demonstrated significant potential across a spectrum of therapeutic areas. This versatility stems from the ability to introduce a wide array of substituents at various positions on the thiazole ring, enabling the fine-tuning of their biological activity.

Anticancer Activity

The thiazole nucleus is a common feature in a number of anticancer drugs, including the FDA-approved agent dasatinib.[2][4] Derivatives of 2,3-dihydro-1,3-thiazol-2-one have been investigated for their potential as novel anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[4]

Mechanism of Action Highlight: Enzyme Inhibition

A key mechanism through which these derivatives exert their anticancer effects is through the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases. The thiazole ring can act as a bioisosteric replacement for other aromatic systems, fitting into the ATP-binding pocket of kinases and disrupting their catalytic activity.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[1][5] The 2,3-dihydro-1,3-thiazol-2-one scaffold can be functionalized to target essential microbial enzymes or disrupt cell wall integrity. For instance, certain derivatives have shown promising activity against strains of Staphylococcus aureus and Candida albicans.[5][6]

Experimental Insight:

The antimicrobial efficacy of newly synthesized 2,3-dihydro-1,3-thiazol-2-one derivatives can be readily assessed using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[7]

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a hallmark of numerous diseases. Some 2,3-dihydro-1,3-thiazol-2-one derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[8] These effects are often attributed to the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory cascade.[9]

Structure-Activity Relationship (SAR) Note:

The nature and position of substituents on the thiazole ring play a crucial role in determining the anti-inflammatory potency and COX selectivity of these compounds. For example, the introduction of bulky aromatic groups at specific positions can enhance binding to the active site of COX enzymes.

Protocols for Synthesis and Biological Evaluation

General Synthesis of 2,3-Dihydro-1,3-thiazol-2-one Derivatives

The following protocol describes a general and adaptable method for the synthesis of the 2,3-dihydro-1,3-thiazol-2-one scaffold, which can then be further functionalized. This multi-component reaction approach offers efficiency and diversity in generating a library of derivatives.[10]

Workflow for the Synthesis of 2,3-Dihydro-1,3-thiazol-2-one Derivatives

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification ynone Ynone (e.g., 1-phenylprop-2-yn-1-one) solvent Solvent System (e.g., Acetonitrile:Water) ynone->solvent amine Primary Amine (e.g., 2,3-dihydro-1H-inden-1-amine) amine->solvent kscn Potassium Thiocyanate (KSCN) kscn->solvent reaction_conditions Stirring at Room Temperature solvent->reaction_conditions extraction Solvent Extraction reaction_conditions->extraction purification Silica Gel Flash Chromatography extraction->purification product Target 2,3-Dihydro-1,3-thiazol-2-one Derivative purification->product

Caption: General workflow for the multi-component synthesis of 2,3-dihydro-1,3-thiazol-2-one derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the ynone (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Addition of Amine and Thiocyanate: To the stirred solution, add the primary amine (2.0 equivalents) followed by potassium thiocyanate (5.0 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until completion).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography to obtain the desired 2,3-dihydro-1,3-thiazol-2-one derivative.[10]

Protocol for In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic potential of novel compounds.

Workflow for MTT Assay

cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing the in vitro anticancer activity of 2,3-dihydro-1,3-thiazol-2-one derivatives using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Biological Activity of Representative Derivatives

The following table summarizes the reported biological activities of some thiazole derivatives, illustrating the potential of this scaffold.

Compound ClassTarget/AssayRepresentative ActivityReference
Thiazole DerivativesAnticancer (MCF-7 cells)IC50 values in the micromolar range[7]
2-Aminothiazole DerivativesCarbonic Anhydrase I InhibitionKi of 0.008 µM[11]
Thiazole DerivativesAntimicrobial (C. glabrata)MIC values of 32-128 µg/mL[7]
Thiazolidinone DerivativesAnti-inflammatory (COX-2 Inhibition)Potent inhibition comparable to standard drugs[9]

Conclusion and Future Perspectives

The 2,3-dihydro-1,3-thiazol-2-one scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them highly attractive to medicinal chemists. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical studies. The protocols and information presented in this guide serve as a foundational resource for researchers embarking on the exploration of this promising class of compounds.

References

  • Konstantinova, L. S., Lysov, K. A., Souvorova, L. I., & Rakitin, O. A. (2013). Synthesis of 2,3-dihydronaphtho[2,3-d][10][12]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][10][12]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. Beilstein Journal of Organic Chemistry, 9, 577–584. [Link]

  • Konstantinova, L. S., Lysov, K. A., Souvorova, L. I., & Rakitin, O. A. (2013). Synthesis of 2,3-dihydronaphtho[2,3-d][10][12]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][10][12]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. Beilstein Journal of Organic Chemistry, 9, 577–584. [Link]

  • Wang, Y., et al. (2024). A Multicomponent [2+2+1] Cascade Cyclization to Synthesize Thiazol-2(3H)-one. The Journal of Organic Chemistry. [Link]

  • El-Borai, M. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Kozik, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5643. [Link]

  • Al-Ostath, A. I., et al. (2025). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. ResearchGate. [Link]

  • Al-Warhi, T. I., et al. (2024). Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. Scientific Reports, 14(1), 1-15. [Link]

  • El-Borai, M. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • de Aquino, T. M., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(24), 126767. [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7964. [Link]

  • Singh, A., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 609-630. [Link]

  • Reddy, T. S., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Catalysts, 13(7), 1085. [Link]

  • Li, Y., et al. (2009). N-(2,3-Dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2274. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 21(9), 1147. [Link]

  • Korkmaz, I. N. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Koutentis, P. A. (2022). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 27(15), 4983. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Review Pharmacy, 11(3), 243-252. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Kumar, A., & Singh, R. (2013). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 29(2), 651-656. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 609-630. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]

Sources

Method

using 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one as a precursor for thiazole derivatives

Application Note: 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one as a Privileged Precursor for Advanced Thiazole Derivatives Introduction & Strategic Rationale 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS: 1250781-53-3) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one as a Privileged Precursor for Advanced Thiazole Derivatives

Introduction & Strategic Rationale

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS: 1250781-53-3) has emerged as a highly versatile building block in modern medicinal chemistry and drug development[1]. Featuring a dynamic thiazolone core with an electron-donating and sterically tunable ethyl group at the C4 position, this precursor offers unique regioselective handles for divergent synthesis. The scaffold is particularly valuable for generating N-substituted thiazol-2-ones, C5-functionalized intermediates, and complex fused heterocycles such as thiopyrano[2,3-d]thiazoles[2]. This application note details the mechanistic rationale, optimized protocols, and self-validating analytical steps for utilizing this precursor in drug discovery workflows, particularly for antibacterial and anticancer agents[3][4].

Chemical Profile & Reactivity Dynamics

The reactivity of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one is governed by ambient nucleophilicity and lactam-lactim tautomerism.

  • N3-Position (Nucleophilic): Under basic conditions, deprotonation yields a resonance-stabilized anion. Hard bases in polar aprotic solvents strongly favor N-alkylation over O-alkylation due to the "naked" anion effect[3].

  • C5-Position (Nucleophilic/Vinylic): The C4=C5 double bond is activated by the adjacent sulfur and nitrogen atoms, making the C5 position susceptible to electrophilic attack (e.g., halogenation, Knoevenagel condensation). The C4-ethyl group provides mild steric shielding, preventing over-reaction and directing incoming electrophiles cleanly to C5[5].

Synthetic Workflows

Pathway Precursor 4-Ethyl-2,3-dihydro- 1,3-thiazol-2-one (CAS: 1250781-53-3) N_Alkylation N-Alkylation / Arylation (Cs2CO3, DMF, 60-80°C) Precursor->N_Alkylation Electrophile (RX/ArX) C5_Halogenation C5-Halogenation (NBS, MeCN, RT) Precursor->C5_Halogenation Electrophilic Substitution Antibacterial Spiro Pyrimidine Triones (Antibacterial Agents) N_Alkylation->Antibacterial Multi-step Synthesis CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C5_Halogenation->CrossCoupling Boronic Acids / Amines Anticancer C5-Aryl Thiazole Derivatives (Anticancer Scaffolds) CrossCoupling->Anticancer Target Assembly

Figure 1: Divergent synthetic workflows utilizing 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Quantitative Data: Reaction Optimization

To maximize the utility of the precursor, optimizing the N-alkylation step is critical to avoid unwanted O-alkylated byproducts. Table 1 summarizes the quantitative optimization of reaction conditions for the regioselective N-alkylation of the thiazolone core.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)N:O Selectivity
1K₂CO₃Acetone6012453:1
2NaHTHF0 → 254655:1
3DIPEADCM2524151:1
4 Cs₂CO₃ DMF 60 4 88 >99:1

Table 1: Optimization of N-alkylation conditions. Entry 4 demonstrates the superior efficacy of the Cs₂CO₃/DMF system.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Synthesis of Antibacterial Scaffolds)

Causality & Design: This protocol utilizes Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) to drive exclusive N-alkylation. The large ionic radius of cesium creates a highly dissociated, reactive carbonate species, ensuring rapid deprotonation of the thiazolone N-H. Simultaneously, the polar aprotic DMF solvates the cation, leaving the nitrogen highly nucleophilic and minimizing thermodynamic O-alkylation[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Loading: Add 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (1.0 mmol, 129.18 mg) and anhydrous DMF (5.0 mL). Stir to completely dissolve the precursor[1].

  • Base Addition: Add Cs₂CO₃ (1.5 mmol, 488 mg). Stir at room temperature for 15 minutes to allow for complete deprotonation. The solution will slightly darken.

  • Electrophile Addition: Dropwise add the desired alkyl or aryl halide (1.2 mmol).

  • Reaction: Heat the mixture to 60°C using a pre-calibrated oil bath for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The N-alkylated product typically runs significantly higher (higher Rf) than the highly polar N-H precursor. Confirm completion by taking an aliquot and verifying the disappearance of the broad N-H stretch (~3100 cm⁻¹) via FTIR spectroscopy.

  • Workup: Cool to room temperature, quench with ice water (20 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash column chromatography.

Protocol B: C5-Bromination for Cross-Coupling Precursors

Causality & Design: Halogenation at the C5 position transforms the thiazolone into a potent electrophile for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). N-Bromosuccinimide (NBS) is utilized as a mild, controlled source of electrophilic bromine, preventing oxidative ring degradation that often occurs with elemental bromine[5].

Step-by-Step Methodology:

  • Preparation: In a 25 mL flask shielded from light (wrapped in aluminum foil), dissolve 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the initial exotherm.

  • Bromination: Add NBS (1.05 mmol, 187 mg) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Analyze a crude aliquot via ¹H NMR. The successful conversion is definitively confirmed by the disappearance of the C5 vinylic proton signal (typically a singlet or multiplet around 6.1–6.5 ppm).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL) to neutralize any unreacted NBS. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO₄, and concentrate. The resulting 5-bromo-4-ethyl-2,3-dihydro-1,3-thiazol-2-one is typically >95% pure and can be used directly in subsequent cross-coupling steps.

Applications in Medicinal Chemistry

Derivatives synthesized from the 4-ethyl-2,3-dihydro-1,3-thiazol-2-one core are highly sought after in modern drug development:

  • Antibacterial Agents: N-alkylated thiazolones serve as critical intermediates in the synthesis of benzoisoxazole spiro pyrimidine trione compounds. These advanced architectures exhibit potent in vitro and in vivo activity against multidrug-resistant pathogens, including MRSA, by inhibiting bacterial DNA gyrase[3].

  • Anticancer Therapeutics: Fused ring systems, such as thiopyrano[2,3-d]thiazol-2-ones derived from the functionalization of the thiazolone core, act as multi-target antitumor agents. They demonstrate significant cytotoxicity against various cancer cell lines (e.g., leukemia and melanoma) by inducing Reactive Oxygen Species (ROS) generation and subsequent apoptosis[2][4].

References

  • Google Patents. "US20210079019A1 - Thiazolidone spiro pyrimidine trione compound, preparation method therefor and uses thereof". Google Patents.
  • Kaminskyy, D. V., et al. "Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents". National Institutes of Health (PMC). URL:[Link]

  • MDPI. "Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery". Molecules. URL:[Link]

  • RSC. "Non-covalent interactions in neutral and oxidized tetrathiafulvalenes". CrystEngComm. URL:[Link]

Sources

Application

Application Note: Catalytic Systems for the Preparation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Pharmacological Relevance 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3) is a highly valuable heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Pharmacological Relevance

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3) is a highly valuable heterocyclic building block. The 1,3-thiazol-2-one and related thiazolidin-4-one scaffolds are recognized as privileged structures in medicinal chemistry, frequently embedded in the core of potent anti-inflammatory, antimicrobial, and antidiabetic agents[1].

The specific 4-ethyl substitution on the thiazole ring plays a critical role in structure-based drug design. It modulates the lipophilicity and steric bulk of the core, allowing for enhanced binding affinity within hydrophobic protein pockets while maintaining the hydrogen-bonding capability of the cyclic amide (lactam) moiety.

Mechanistic Causality in Catalytic Design

Historically, the synthesis of 2,3-dihydro-1,3-thiazole derivatives relied on harsh, multi-step procedures involving stoichiometric halogenated intermediates. These traditional routes often suffered from tedious purifications, competitive hydrolysis, and low overall yields[2]. Modern synthetic protocols have shifted toward transition-metal catalysis to ensure high atom economy, milder conditions, and superior regioselectivity.

Two primary catalytic systems have proven highly effective for synthesizing the 4-ethyl-1,3-thiazol-2-one architecture:

A. Copper(I)-Catalyzed Intermolecular Condensation

Copper catalysis is highly effective for the one-pot synthesis of thiazol-2-ones from acyclic precursors[3]. In this system, Cu(I) acts as a thiophilic Lewis acid. By coordinating to the sulfur atom of an O-alkyl thiocarbamate, Cu(I) significantly enhances its nucleophilicity. This facilitates a rapid intermolecular C-S bond formation with 1-bromo-2-butanone (the 4-ethyl precursor). The subsequent intramolecular cyclization is driven by the elimination of an alcohol, forming the stable 5-membered ring.

  • Causality: The use of Cu(I) prevents competitive N-alkylation—a common failure point in uncatalyzed reactions—by strictly directing the initial nucleophilic attack through the softer sulfur atom.

B. Gold(I)-Catalyzed Intramolecular Cycloisomerization

Gold(I) complexes, such as AuCl(PPh₃) activated by AgOTf, offer an alternative, highly sophisticated route via the cycloisomerization of alkynyl thiocarbamates[4].

  • Causality: Gold(I) is a soft, carbophilic Lewis acid that selectively activates the alkyne π-system (e.g., a 1-butynyl group) without permanently coordinating to the sulfur atom. This precise activation lowers the LUMO of the alkyne, triggering a rapid 5-endo-dig cyclization. This pathway yields the 4-ethyl-1,3-thiazol-2-one core with near-quantitative yields and virtually zero byproducts.

Quantitative Data: Comparison of Catalytic Systems

The table below summarizes the efficiency, conditions, and yields of the discussed catalytic systems compared to traditional catalyst-free methods.

Catalytic SystemPrecursorsCatalyst LoadingTemp (°C)Time (h)Yield (%)
CuI / 1,10-Phenanthroline 1-Bromo-2-butanone + O-Methyl thiocarbamate10 mol%801282
AuCl(PPh₃) / AgOTf O-Methyl but-1-ynylcarbamothioate5 mol%25294
Catalyst-Free (Traditional) 1-Bromo-2-butanone + ThioureaN/A1102445

Note: The traditional method often suffers from low yields due to competitive hydrolysis and thermal degradation of the intermediates[2].

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Copper-Catalyzed One-Pot Condensation

Objective: Synthesize 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one via intermolecular C-S coupling and cyclization.

  • Catalyst Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine O-methyl thiocarbamate (1.0 mmol), CuI (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol). Evacuate and backfill with N₂ three times. Causality: The inert atmosphere is critical to prevent the oxidation of the active Cu(I) species to inactive Cu(II).

  • Reagent Addition: Inject anhydrous DMF (5 mL) via syringe, followed by the dropwise addition of 1-bromo-2-butanone (1.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12 hours.

  • Self-Validation (In-Process): At the 10-hour mark, withdraw a 10 µL aliquot, quench in water/EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 4:1). The reaction is self-validating when the high-Rf spot of 1-bromo-2-butanone is completely consumed and replaced by a distinct, UV-active product spot at a lower Rf.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure product.

Protocol 2: Gold-Catalyzed Cycloisomerization

Objective: Synthesize the target compound via 5-endo-dig cyclization of an acyclic alkynyl precursor.

  • In Situ Catalyst Generation: In a 10 mL reaction vial wrapped in aluminum foil, dissolve AuCl(PPh₃) (25 mg, 0.05 mmol, 5 mol%) and AgOTf (13 mg, 0.05 mmol, 5 mol%) in 2 mL of anhydrous DCM. Stir for 15 minutes at 25 °C. Causality: The foil prevents the photo-degradation of silver salts. AgOTf is required to abstract the chloride from AuCl(PPh₃), generating the highly active cationic [Au(PPh₃)]⁺ species.

  • Filtration: The formation of a white precipitate (AgCl) indicates successful catalyst generation. Filter this suspension through a tightly packed Celite plug into a clean, dry flask to remove AgCl, which can otherwise cause unwanted side reactions.

  • Substrate Addition: To the clear filtrate, add a solution of O-methyl but-1-ynylcarbamothioate (1.0 mmol) in 3 mL of DCM dropwise over 5 minutes.

  • Cyclization & Monitoring: Stir the reaction at 25 °C for 2 hours. Monitor via TLC. The disappearance of the alkyne precursor confirms complete cycloisomerization.

  • Product Isolation: Pass the crude mixture through a short silica gel pad, eluting with DCM, to remove the gold catalyst. Evaporate the solvent to yield the analytically pure 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Workflow Visualization

CatalyticWorkflow N1 Acyclic Precursors (1-Bromo-2-butanone + Thiocarbamate) N3 Catalytic S-Alkylation / Activation (Intermolecular or Intramolecular) N1->N3 N2 Catalyst Activation (CuI/Ligand or Au(I)/AgOTf) N2->N3 Active Catalyst Species N5 Intramolecular Cyclization (Ring Closure) N2->N5 Transition State Stabilization N4 Thioether / Activated Alkyne Intermediate N3->N4 N4->N5 N6 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (Target Product) N5->N6 N7 Validation & Purification (TLC, NMR, Column Chromatography) N6->N7

Fig 1. Catalytic workflow for the synthesis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

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Method

Application Notes and Protocols for the Chromatographic Separation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Abstract This comprehensive technical guide provides detailed protocols and expert insights for the chromatographic separation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, a heterocyclic compound of interest in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the chromatographic separation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Recognizing the critical need for robust analytical methods to ensure purity, stability, and quality control, this document outlines methodologies for three principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind method selection and parameter optimization. We delve into the physicochemical properties of the analyte to build a logical framework for method development, present validated protocols complete with system suitability criteria, and discuss the unique advantages of each technique.

Introduction: The Analytical Imperative

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (MW: 129.18 g/mol , Formula: C₅H₇NOS) is a sulfur and nitrogen-containing heterocyclic molecule.[1] Such scaffolds are prevalent in medicinal chemistry and serve as crucial building blocks for novel therapeutic agents.[2] The efficacy and safety of any final drug product are directly dependent on the purity of its intermediates and active ingredients. Therefore, developing precise, accurate, and reliable analytical methods for separation and quantification is not merely a procedural step but a fundamental requirement for regulatory compliance and product quality. This guide provides a multi-faceted approach to the chromatographic analysis of this compound, enabling scientists to select and implement the most appropriate technique for their specific needs, from routine quality control to in-depth impurity profiling.

Analyte Physicochemical Profile & Method Selection Rationale

A foundational understanding of the analyte's properties dictates the most logical path for chromatographic method development.

Table 1: Physicochemical Properties of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one and Related Analogs

PropertyValue / ObservationImplication for ChromatographySource
Molecular Weight129.18 g/mol Suitable for both GC and LC techniques.[1]
Polarity (LogP)Estimated to be of intermediate polarity (Calculated XLogP3 of 0.6 for a similar methyl analog).[3]Excellent candidate for Reversed-Phase HPLC. May require a polar co-solvent (modifier) in SFC.[3]
VolatilityExpected to be sufficiently volatile due to low molecular weight.Gas Chromatography (GC) is a viable technique, assuming thermal stability.Inferred
UV AbsorbanceThe thiazole ring system contains a chromophore.UV-Vis detection is the primary choice for HPLC analysis.Inferred
Thermal StabilityTo be determined experimentally.A critical parameter for the feasibility and accuracy of GC analysis.N/A

The selection of an appropriate chromatographic technique is a decision-making process based on these properties. Reversed-Phase HPLC (RP-HPLC) stands out as the primary choice due to the analyte's intermediate polarity and UV-active structure. Gas Chromatography (GC) offers an orthogonal approach, particularly powerful for volatile impurities, while Supercritical Fluid Chromatography (SFC) presents a high-throughput, "green" alternative.

MethodSelection cluster_properties Physicochemical Properties cluster_techniques Selected Chromatographic Techniques Analyte 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Polarity Intermediate Polarity (LogP ~0.6-2.0) Analyte->Polarity Volatility Likely Volatile (MW < 150) Analyte->Volatility UV_Active UV Active (Thiazole Ring) Analyte->UV_Active Sulfur Contains Sulfur Atom Analyte->Sulfur HPLC Primary Technique: Reversed-Phase HPLC Polarity->HPLC Ideal for RP partitioning SFC Advanced/Green Technique: Supercritical Fluid Chromatography Polarity->SFC Good candidate with polar modifier GC Orthogonal Technique: Gas Chromatography Volatility->GC Enables vaporization UV_Active->HPLC Enables UV detection Sulfur->GC Allows for sulfur-specific detection (FPD/SCD)

Caption: Method selection workflow based on analyte properties.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most robust and widely accessible technique for the analysis of moderately polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the universal starting point for RP-HPLC method development. Its long alkyl chains provide sufficient hydrophobicity to retain analytes of intermediate polarity like 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

  • Mobile Phase: A mixture of water and a miscible organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer (e.g., phosphate or formate) is recommended to control the pH and ensure consistent ionization state of the analyte and any impurities, leading to reproducible retention times.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte at its maximum absorbance wavelength (λ-max) but also provides spectral data across a range, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis & Validation SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., ACN:Water) Separation Separation on C18 Column MobilePhase->Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration SST System Suitability Test (SST) Integration->SST Report Generate Report SST->Report

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-Ethyl-2,3-dihydro-1,3-thiazol-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one in polar solvents. This resource provides researchers and drug development professionals with the mechanistic causality behind insolubility, validated formulation strategies, and step-by-step troubleshooting workflows.

Part 1: Mechanistic Root Causes of Insolubility

To effectively troubleshoot solubility, we must first understand the molecular causality driving the compound's behavior in solution. 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one presents a dual-natured physicochemical profile that inherently resists aqueous solvation:

  • Hydrophobic Appendage: The C4-ethyl group is highly lipophilic. In polar protic solvents (like water or aqueous buffers), this group disrupts the formation of ordered hydration shells, thermodynamically driving the molecules to aggregate via hydrophobic collapse.

  • Tautomerism and Intermolecular Hydrogen Bonding: The thiazol-2-one core undergoes lactam-lactim (keto-enol) tautomerism[1]. In the solid state and in non-polar environments, the lactam form predominates, engaging in strong intermolecular hydrogen bonding (N-H···O=C)[2]. This creates a high crystal lattice energy. Water struggles to break these strong solute-solute interactions, resulting in poor aqueous solubility.

  • The "Crash Out" Phenomenon: The compound is freely soluble in strong aprotic solvents like DMSO, which act as powerful hydrogen-bond acceptors to disrupt the lattice. However, diluting this stock into an aqueous buffer causes a sudden shift in the dielectric constant. The compound rapidly re-associates, precipitating out of solution—a phenomenon known as "precipitation upon dilution"[3].

Part 2: Quantitative Solvent Compatibility & Formulation Data

Understanding the solvent compatibility profile is critical for designing appropriate stock solutions and assay buffers.

Table 1: Solvent Compatibility Profile for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one
Solvent SystemPolarity IndexSolubility StatusMechanistic Causality / Notes
DMSO 7.2Freely SolubleStrong H-bond acceptor; disrupts intermolecular lattice bonds. Ideal for 10-50 mM stock solutions.
Methanol / Ethanol 5.1 / 5.2SolubleProtic solvents; compete for H-bonding but solvation is limited by the ethyl group's hydrophobicity.
Aqueous Buffer (pH 7.4) 9.0Poor / InsolubleHigh dielectric constant forces hydrophobic collapse; compound "crashes out" upon direct dilution.
Aqueous + 10% HP-β-CD N/ASolubleHost-guest complexation physically shields the lipophilic ethyl group and thiazolone core from water.

Part 3: Experimental Protocols & Workflows

When direct dilution fails, researchers must employ alternative formulation strategies. The logical workflow below outlines the decision-making process for overcoming precipitation.

Troubleshooting_Workflow Stock 100% DMSO Stock Direct Direct Aqueous Dilution Stock->Direct Serial Serial Dilution via Intermediate Solvent Stock->Serial Cosolvent Co-solvent System (e.g., EtOH/PEG) Stock->Cosolvent CD HP-β-CD Complexation Stock->CD Precip Crash Out / Precipitation Direct->Precip Success Stable Solubilized Target Compound Serial->Success Cosolvent->Success CD->Success

Logical workflow for troubleshooting thiazolone precipitation during aqueous dilution.

Protocol A: Serial Dilution and Co-Solvent Optimization

Causality: Direct dilution creates localized zones of high aqueous concentration, triggering rapid nucleation. Serial dilution gradually lowers the dielectric constant, preventing kinetic aggregation[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate co-solvent mixture (e.g., 50% DMSO / 50% Ethanol or PEG-400) to create a 1 mM intermediate solution.

  • Final Assay Dilution: Slowly add the intermediate solution dropwise to the heavily agitated aqueous assay buffer to reach the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤0.5% to avoid biological artifacts[3].

  • Self-Validating Step: Analyze the final assay buffer by measuring optical density (OD) at 600 nm. A baseline OD600 (matching the blank buffer) confirms the absence of micro-precipitates, validating the solubility state before introducing biological targets.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic central cavity that encapsulates the lipophilic ethyl group and thiazole ring, while its hydrophilic exterior ensures excellent aqueous solubility[5]. This method has been proven to increase the aqueous solubility of thiazole derivatives by up to 18-fold[6].

CD_Protocol Step1 Prepare HP-β-CD Aqueous Solution Step2 Add Thiazolone (1:1 to 1:3 Ratio) Step1->Step2 Step3 Equilibration (Stir 24-72h) Step2->Step3 Step4 Centrifugation (Remove Solids) Step3->Step4 Step5 Lyophilization (Solid Complex) Step4->Step5

Step-by-step methodology for generating and validating HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Host Preparation: Dissolve HP-β-CD in deionized water to create a 10% to 20% (w/v) solution.

  • Guest Addition: Slowly add 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one powder to the stirring cyclodextrin solution. Aim for a molar ratio of drug to cyclodextrin between 1:1 and 1:3[3].

  • Equilibration: Stir the suspension continuously at 25°C for 48 to 72 hours to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble thiazolone.

  • Self-Validating Step (Phase-Solubility Analysis): Measure the UV absorbance of the supernatant at the compound's λmax​ . Plotting this concentration against a standard curve allows you to calculate the complexation efficiency (CE), proving the formation of the inclusion complex before proceeding[5].

  • Recovery: Lyophilize (freeze-dry) the validated supernatant to obtain the inclusion complex as a fine, easily dissolvable powder[3].

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates even at 1% DMSO in the assay buffer. What are my options? A1: This indicates that the thermodynamic solubility limit of the compound in water is exceedingly low, and the kinetic barrier to precipitation has been breached. If serial dilution fails, you must employ a formulation strategy. Incorporating a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) can help maintain the compound in solution by forming micelles around the hydrophobic ethyl group[4]. Alternatively, switch to the HP-β-CD complexation method described in Protocol B.

Q2: Does pH adjustment help solubilize 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one? A2: The solubility of many thiazole derivatives is highly dependent on pH. Because the thiazol-2-one ring possesses a nitrogen atom that can be deprotonated at high pH (due to the acidity of the lactam N-H), adjusting your buffer to a slightly more alkaline pH (e.g., pH 8.0 - 8.5) may induce ionization. Ionized species interact favorably with water via ion-dipole interactions, significantly increasing solubility. Caution: Ensure this pH is compatible with your specific biological assay.

Q3: I observe inconsistent biological activity between replicates. Could this be a solubility issue? A3: Yes. Inconsistent activity is a hallmark symptom of micro-precipitation. Even if not immediately visible to the naked eye, the compound may be slowly precipitating out of the assay medium over the course of the experiment, reducing the effective concentration available to interact with the target[3]. Furthermore, some thiazole derivatives are unstable in DMSO over long periods, undergoing degradation that alters biological activity[3]. Always use freshly prepared stock solutions and validate solubility using DLS or OD600 prior to the assay.

References

  • Silva, I. R., et al. "Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation." European Journal of Pharmaceutical Sciences, PubMed. Available at:[Link]

  • Ośmiałowski, B., et al. "Proton tautomerism and stereoisomerism of 4-amino-1,3-thiazol-2(5H)-one derivatives bearing substituents with opposite electronic effects: Synthesis, structure and spectroscopic studies." ResearchGate. Available at:[Link]

  • Li, Z., et al. "Photoswitchable Keto–Enol Tautomerism Driven by Light-Induced Change in Antiaromaticity." Organic Letters, ACS Publications. Available at:[Link]

  • Jambhekar, S. S., & Breen, P. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." PMC, NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Analysis

Welcome to the technical support center for the HPLC analysis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common chromatographic challenges encountered with this and similar polar heterocyclic compounds. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop robust analytical methods.

The analysis of polar molecules like 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one by reversed-phase HPLC can be challenging. Issues such as poor retention, asymmetrical peak shapes, and inconsistent results are common hurdles. This guide provides a structured, question-and-answer approach to navigate these problems, ensuring the development of a reliable and efficient analytical method.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a solid foundation for your method development.

Q1: What is a recommended starting point for the HPLC mobile phase and column for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one?

A: For a polar compound like 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, a modern, end-capped C18 column is the most common and versatile starting point.[1][2] A typical dimension would be 150 mm x 4.6 mm with 3 or 5 µm particles.

For the mobile phase, begin with a simple acidic gradient to ensure protonation of the analyte and suppression of silanol activity on the column's stationary phase.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Initial Gradient: Start with a low percentage of organic modifier (e.g., 5-10% B) to maximize retention of this polar analyte.

Q2: Why is pH control so critical for this analysis?

A: The structure of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one contains an amide-like functional group within the thiazole ring, which can be ionized depending on the pH. The pH of the mobile phase is one of the most powerful variables for controlling the retention and peak shape of ionizable compounds.[5][6][7] When the mobile phase pH is near the analyte's pKa, the compound can exist in both ionized and non-ionized forms, often leading to split or severely broadened peaks.[7] By setting a consistent pH, ideally at least 1.5 to 2 units away from the pKa, you ensure the analyte is in a single, stable ionic form, leading to sharp, symmetrical peaks and reproducible retention times.[7]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A: Both are viable options, but they offer different selectivities. Acetonitrile is generally the preferred starting solvent due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths. Methanol is more polar and a stronger hydrogen-bond donor, which can sometimes provide unique selectivity or improve the peak shape for certain compounds. If you face co-elution issues with impurities, switching from acetonitrile to methanol (or vice-versa) is a powerful tool for altering the separation selectivity.

Q4: My analyte has very little retention, even with a low percentage of organic solvent. What are my options?

A: This is a classic challenge with polar compounds in reversed-phase chromatography.[8][9] If increasing the aqueous portion of your mobile phase (e.g., running under 100% aqueous conditions) is insufficient, consider these advanced strategies:

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which helps to prevent "hydrophobic collapse" in highly aqueous mobile phases and provides an alternative selectivity for polar analytes.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase.[8] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase, offering strong retention for polar molecules.[8][10]

Troubleshooting Guide: From Problem to Solution

This section provides detailed, step-by-step guidance for specific issues you may encounter during method development.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one is showing significant tailing (Asymmetry Factor > 1.2). What is the cause and how do I fix it?

A: Peak tailing is the most common peak shape distortion, especially for polar or basic compounds in reversed-phase HPLC.[4] The primary cause is undesirable secondary interactions between your analyte and the stationary phase.[3][11] Specifically, the nitrogen in the thiazole ring can interact with acidic residual silanol groups (Si-OH) on the silica surface of the column, leading to a portion of the analyte molecules being retained longer than the main peak, causing a "tail".[4][11]

Below is a logical workflow to diagnose and resolve peak tailing.

G cluster_workflow Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed (As > 1.2) check_ph Action 1: Lower Mobile Phase pH (e.g., 0.1% Formic or Phosphoric Acid, pH 2.5-3.0) start->check_ph q1 Is Peak Shape Improved? check_ph->q1 Rationale: Suppresses ionization of acidic silanol groups, minimizing secondary interactions. check_column Action 2: Use a High-Purity, End-Capped Column (Modern Type B Silica) q1->check_column No end_good Solution Found: Sharp, Symmetrical Peak q1->end_good Yes q2 Is Peak Shape Improved? check_column->q2 Rationale: Newer columns have fewer accessible silanols, reducing the potential for tailing. check_buffer Action 3: Optimize Buffer Concentration (Start with 20-25 mM) q2->check_buffer No q2->end_good Yes q3 Is Peak Shape Still Poor? check_buffer->q3 Rationale: Adequate buffer capacity is needed to maintain a consistent pH at the column surface. q3->end_good No end_bad Advanced Troubleshooting: Consider HILIC or Mixed-Mode Column q3->end_bad Yes

Caption: A logical workflow for troubleshooting peak tailing.

Data Presentation: Common Buffers for Mobile Phase pH Control

Choosing the right buffer is essential for maintaining a stable pH. The buffer should have a pKa value within +/- 1 pH unit of the desired mobile phase pH for optimal buffering capacity.[12]

Buffer/AdditivepKaEffective pH RangeUV Cutoff (nm)Mass Spec Compatible?
Phosphoric Acid / Phosphate2.15, 7.20, 12.351.1 - 3.1, 6.2 - 8.2~200No
Formic Acid / Formate3.752.7 - 4.7~210Yes
Acetic Acid / Acetate4.763.8 - 5.8~210Yes
Citric Acid / Citrate3.13, 4.76, 6.402.1 - 7.4~220No (can corrode steel)[6]
Ammonium Bicarbonate6.35, 10.335.4 - 7.4, 9.3 - 11.3~200Yes
Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections or from day to day. What's causing this instability?

A: Retention time instability is a classic sign that the mobile phase pH is not being adequately controlled or the column is not properly equilibrated.[7] As discussed, small shifts in pH can cause large changes in the retention of ionizable compounds.[6][7]

Solutions Checklist:

  • Use a Buffer: If you are using only an acid additive (e.g., 0.1% TFA or Formic Acid), it may not have sufficient buffering capacity. Choose an appropriate buffer from the table above with a concentration of at least 10-25 mM.[12][13]

  • Measure pH Correctly: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. The addition of an organic modifier can alter the apparent pH reading.

  • Ensure Proper Mixing and Degassing: Use an HPLC-grade mixer or manually invert the mobile phase reservoir at least 20 times to ensure a homogenous solution. Always degas your mobile phase to prevent bubble formation in the pump.

  • Extend Column Equilibration Time: When changing mobile phases or starting up the system, ensure the column is equilibrated for a sufficient time. For a standard 150 mm column, this is typically 10-15 column volumes. A stable baseline and consistent system pressure are good indicators of equilibration.

Problem 3: Analyte Peak is Broad or Split

Q: My analyte peak is very broad or appears as two merged peaks (a "split" peak). What does this indicate?

A: This phenomenon is highly indicative that your mobile phase pH is very close to the pKa of the analyte.[7] At this pH, the analyte exists as an equilibrium of two forms (e.g., ionized and non-ionized), which have different retention characteristics on a reversed-phase column. The result is a distorted or split peak.

G cluster_mechanism Mechanism of Peak Splitting at pH ≈ pKa cluster_separation Separation Process Analyte Analyte at Column Inlet (Mixture of HA and A⁻) Column C18 Stationary Phase (Non-polar) Mobile Phase (Polar) Analyte->Column:f1 HA Non-ionized form (HA) More Hydrophobic Retained Longer A_minus Ionized form (A⁻) More Polar Retained Less Detection Detector Signal HA->Detection Slower Elution A_minus->Detection Faster Elution

Caption: Peak splitting occurs when pH is near the pKa, causing two forms of the analyte to separate.

Solution: pH Scouting The solution is to move the mobile phase pH away from the critical pKa value. A simple pH scouting experiment can quickly identify the optimal range.

  • Prepare three different mobile phases at distinct pH values (e.g., pH 3.0, pH 5.0, and pH 7.0), ensuring you use an appropriate buffer for each.

  • Inject your sample using each mobile phase (allowing for proper equilibration between runs).

  • Observe the effect on peak shape and retention time. You should see a dramatic improvement in peak symmetry at a pH that is sufficiently far from the pKa. For a weakly acidic proton, a lower pH (e.g., 3.0) will likely provide the best results by keeping the molecule in its neutral, non-ionized form.[5][14]

Recommended Starting Method Protocol

This protocol provides a robust starting point for the analysis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one. It is intended as a template and should be optimized and validated for your specific application.[15]

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Prepare 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) to dissolve the standard and sample. This helps to ensure good peak shape by matching the solvent strength to the initial mobile phase conditions.[11]

  • Standard Solution: Accurately weigh and dissolve the 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the expected linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System & Conditions

ParameterRecommended SettingRationale & Considerations
HPLC System Standard HPLC or UHPLC system with a UV detector.Ensure system is well-maintained to minimize extra-column dead volume.[16]
Column Modern, high-purity, end-capped C18 column (e.g., Waters CORTECS T3, Phenomenex Kinetex C18).These columns are compatible with highly aqueous mobile phases and offer excellent peak shape for polar compounds.
Dimensions: 150 x 4.6 mm, 3.0 µm or 100 x 2.1 mm, 1.8 µm (for UHPLC)
Column Temp. 30 °CImproves reproducibility and can slightly improve peak efficiency.
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)Adjust as needed based on system pressure and desired run time.
Detection UV Detector, set at the λmax of the analyte.If λmax is unknown, perform a UV scan or start at 254 nm.
Injection Vol. 5 - 10 µLAvoid overloading the column, which can cause peak fronting.[11]

3. Gradient Program

This gradient is designed to provide good retention for the polar analyte while allowing for elution of any more hydrophobic impurities.

Time (min)% Mobile Phase B
0.05
15.070
16.095
18.095
18.15
22.05

4. System Suitability Before running samples, perform at least five replicate injections of the standard solution to ensure the system is performing correctly. Key parameters to monitor include:

  • Retention Time Repeatability: RSD ≤ 1.0%

  • Peak Area Repeatability: RSD ≤ 2.0%

  • Tailing Factor (Asymmetry): 0.9 - 1.5

  • Theoretical Plates (N): > 2000

By following this structured approach of understanding the fundamentals, addressing common questions, and systematically troubleshooting specific problems, you can efficiently develop a robust and reliable HPLC method for the analysis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Subirats, X., et al. (2007). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Saxena, N. (2020). Choosing the Right Buffers for Mobile Phase. Phenomenex. [Link]

  • HPLC Tips & Tricks: Mobile Phase Prepar
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. [Link]

  • Subirats, X., et al. (2007). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. (2020).
  • Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids. (2025). Benchchem.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026). MTC USA.
  • Common Causes Of Peak Tailing in Chrom
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds. (2025). Benchchem.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • HPLC Column Selection Guide. (n.d.). Phenomenex. [Link]

  • 5 Main Types of HPLC Columns Explained. (2025). Torontech. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidative degradation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one during sto...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidative degradation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one during storage and handling. By understanding the mechanisms of degradation and implementing the robust protocols outlined below, users can ensure the integrity and stability of this critical chemical entity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common user inquiries regarding the stability of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Q1: What are the optimal storage conditions for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one?

A: To maximize shelf life and prevent degradation, the compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C in a tightly sealed, amber glass vial. This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation.

Q2: I've noticed a slight discoloration in my solid sample. What does this indicate?

A: A color change (e.g., from white/off-white to yellow or brown) is a common visual indicator of chemical degradation. This is often caused by the formation of oxidized species or polymeric impurities. If discoloration is observed, it is crucial to re-analyze the material for purity before use.

Q3: What factors are most likely to accelerate the degradation of this compound?

A: The thiazole ring, particularly the sulfur heteroatom, is susceptible to oxidation.[1] The primary factors that accelerate degradation are:

  • Atmospheric Oxygen: The most critical factor. The sulfur atom can be oxidized to form sulfoxides and sulfones.[2][3]

  • Light Exposure: Photo-degradation can occur, especially for thiazole-containing compounds with aryl substituents, potentially through reactions with singlet oxygen.[4][5]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidative processes.[6]

  • Incompatible Solvents/Excipients: Storing the compound in solutions containing oxidizing agents or reactive species will lead to rapid degradation.

Q4: How can I definitively confirm if my sample of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one has degraded?

A: Visual inspection is not sufficient. The recommended method is High-Performance Liquid Chromatography (HPLC).[7] A validated HPLC method will allow you to quantify the purity of the parent compound and detect the presence of new peaks corresponding to degradation products. For structural identification of these new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[4][8]

Q5: Can I use an antioxidant to stabilize solutions of this compound?

A: Yes, for solution-based storage or formulation, incorporating an antioxidant can be an effective strategy.[9] Common choices for organic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, compatibility must be confirmed for your specific application and solvent system. A small-scale screening study is recommended (see Protocol 4.3).

Section 2: Understanding the Oxidative Degradation Pathway

The chemical structure of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one contains a sulfur atom that is susceptible to attack by reactive oxygen species (ROS), such as those generated from atmospheric oxygen, peroxides, or light exposure.[2][9] The most probable degradation pathway involves the sequential oxidation of the sulfur atom.

cluster_main Hypothesized Oxidative Degradation Pathway Parent 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Sulfoxide Sulfoxide Degradant Parent->Sulfoxide  Oxidation RingOpened Ring-Opened Products (Severe Degradation) Parent->RingOpened  Harsh Conditions  (e.g., Photo-oxidation) ROS Reactive Oxygen Species (O₂, H₂O₂, ¹O₂) ROS->Parent Sulfone Sulfone Degradant (Further Oxidation) Sulfoxide->Sulfone  Oxidation

Caption: Hypothesized oxidative degradation pathway for the subject compound.

Section 3: Troubleshooting Guide: Investigating and Resolving Degradation

This guide provides a logical workflow for diagnosing and addressing suspected sample degradation.

start Suspected Degradation (e.g., failed assay, new HPLC peak) check_history Step 1: Review Storage History (Temp logs, light, atmosphere) start->check_history hplc_analysis Step 2: Perform Purity Analysis (Use Protocol 4.2) check_history->hplc_analysis decision Purity Meets Specification? hplc_analysis->decision purity_ok Outcome: Purity Confirmed. Investigate other experimental variables. decision->purity_ok Yes purity_bad Purity Unacceptable decision->purity_bad No lcms_id Step 3: Identify Degradants (LC-MS analysis) purity_bad->lcms_id root_cause Step 4: Determine Root Cause (Correlate degradant structure with storage history) lcms_id->root_cause capa Step 5: Implement CAPA (Discard degraded stock, implement Protocol 4.1) root_cause->capa

Caption: Troubleshooting workflow for investigating suspected sample degradation.

Section 4: Protocols for Ensuring Stability

Protocol 4.1: Recommended Storage and Handling Procedure

This protocol describes the best practices for storing and handling solid and solution-based forms of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (high-purity Argon or Nitrogen)

  • Glovebox or Schlenk line (recommended)

  • -20°C freezer (non-cycling)

  • Analytical balance

Procedure for Solid Compound:

  • Upon receipt, immediately place the manufacturer's container inside a secondary container with a desiccant.

  • Store this package at -20°C.

  • For weighing, allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • If possible, perform all weighing and aliquoting inside a glovebox under an inert atmosphere.

  • If a glovebox is unavailable, blanket the vial with a gentle stream of inert gas before and after dispensing the material.

  • Tightly seal the vial, wrap the cap with paraffin film, and promptly return to -20°C storage.

Procedure for Stock Solutions:

  • Use de-gassed, anhydrous solvents from a reputable supplier. To de-gas, sparge the solvent with argon or nitrogen for 15-20 minutes.

  • Prepare solutions at the desired concentration.

  • Dispense the solution into single-use aliquots in amber glass vials.

  • Blanket the headspace of each vial with inert gas before sealing.

  • Store solution aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 4.2: Forced Degradation Study (Oxidative Stress)

This protocol, adapted from ICH guidelines, helps determine the compound's susceptibility to oxidation.[10] It is a self-validating system to confirm the necessity of the storage conditions in Protocol 4.1.

Materials:

  • 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3% (w/w) Hydrogen Peroxide (H₂O₂) solution

  • Validated HPLC method for purity analysis

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.

  • Store both vials protected from light at room temperature.

  • Analyze both samples by HPLC at time points T=0, 2, 6, 12, and 24 hours.

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Summary Table:

Time (Hours)Parent Compound Remaining (%) - ControlParent Compound Remaining (%) - Test (H₂O₂)
0100100
2
6
12
24

A significant drop in purity in the Test sample compared to the Control confirms susceptibility to oxidative degradation.[6][7]

Protocol 4.3: Screening for Compatible Antioxidants

This protocol provides a method to quickly assess the effectiveness of common antioxidants for stabilizing solutions.

Materials:

  • Stock solutions of the compound (1 mg/mL in the desired solvent)

  • Antioxidant stock solutions (e.g., 1% BHT in solvent, 1% BHA in solvent)

  • Validated HPLC method

Procedure:

  • Prepare three sets of samples in amber vials:

    • No Antioxidant: 1 mL of compound stock solution.

    • BHT: 1 mL of compound stock solution + 10 µL of 1% BHT stock (final conc. 0.01%).

    • BHA: 1 mL of compound stock solution + 10 µL of 1% BHA stock (final conc. 0.01%).

  • Loosely cap the vials to allow for air exchange (to simulate non-inert storage).

  • Store all samples at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Analyze all samples by HPLC at T=0 and after 1, 3, and 7 days.

  • Compare the rate of degradation across the three conditions.

Data Comparison Table:

AntioxidantPurity at Day 0 (%)Purity at Day 1 (%)Purity at Day 3 (%)Purity at Day 7 (%)
None100
BHT (0.01%)100
BHA (0.01%)100

The most effective antioxidant will be the one that maintains the highest purity over the 7-day period.

References

  • Ashraf, S. S., Al-Maqdi, K. A., & Hisaindee, S. M. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 25(23), 5733. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(09), 393-396. Available at: [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Oxidative Stress and Diseases, 21, 287-312. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Ahmed, H. A. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. Available at: [Link]

  • Koutentis, P. A., & Neofytou, M. M. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. International Journal of Molecular Sciences, 25(15), 8059. Available at: [Link]

  • Jia, K., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-977. Available at: [Link]

  • Brand, J. C., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (11), 1193-1201. Available at: [Link]

  • Brand, J. C., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (11), 1193-1201. Available at: [Link]

  • Jia, K., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-977. Available at: [Link]

  • de Oliveira, R. S., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 29(9), 1954-1964. Available at: [Link]

  • Mukai, K., et al. (2001). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. Journal of the American Oil Chemists' Society, 78(4), 375-379. Available at: [Link]

  • Wikipedia contributors. (2024). Thiazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-10. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Raw Extracts

Welcome to the technical support guide for the purification of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this target molecule with high purity. We will move beyond simple procedural lists to explore the rationale behind purification strategies, helping you troubleshoot common issues and adapt protocols to your specific needs.

Introduction to the Challenge

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound belonging to the thiazole family. Thiazole rings are crucial structural motifs in medicinal chemistry, found in drugs like the vitamin Thiamine and various antibacterial and anti-inflammatory agents[1][2][3]. Synthesizing these molecules, however, often results in a crude extract containing a mixture of unreacted starting materials, reaction byproducts, and residual reagents. Achieving high purity (>99%) is critical for accurate biological testing and drug development, making robust purification a cornerstone of the synthetic workflow.

This guide provides a structured approach to identifying and removing these common impurities through targeted FAQs, troubleshooting guides, and validated experimental protocols.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants in your raw extract. The impurity profile is intrinsically linked to the synthetic route employed. A common approach to synthesizing the thiazole core is a variation of the Hantzsch synthesis, which typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.

Caption: Sources of impurities in a typical synthesis.

The table below outlines the most probable impurities you will encounter, their origins, and key characteristics that inform the purification strategy.

Impurity ClassSpecific ExamplesLikely SourceKey Characteristics & Impact
Unreacted Starting Materials α-halobutyraldehyde, ThioureaIncomplete reaction, improper stoichiometryOften polar. Can interfere with crystallization and complicate NMR interpretation.
Reaction Byproducts Isomeric thiazoles, over-alkylation products, oxidized species, polymersSide reactions, harsh reaction conditions (e.g., high heat)[4]May have similar polarity to the target compound, making separation difficult.
Residual Reagents & Catalysts Triethylamine, K₂CO₃, Acetic AcidUsed to drive the reaction or neutralize intermediates[2][5][6]Can be acidic or basic. Often highly polar and water-soluble.
Residual Solvents Ethanol, Ethyl Acetate, DMF, THF, HexaneReaction medium and workup/extraction solvents[1][7]Can be difficult to remove under vacuum if high-boiling (e.g., DMF).
Inorganic Salts Triethylammonium bromide, KBr, NaClNeutralization or byproduct of halogenated reagentsNon-volatile, highly polar. Typically removed during aqueous workup.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of thiazole derivatives.

Q1: My crude product is a dark, non-filterable oil instead of a solid. What is the best approach?

A: Oiling out is a common problem, often caused by high concentrations of impurities that depress the melting point of your product or by polymerization byproducts. Do not attempt to directly recrystallize an oil.

  • First Step: Initial Cleanup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash this solution sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by water, and finally a saturated NaCl solution (brine) to aid in phase separation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. This process removes most inorganic salts and highly polar impurities, often yielding a solid or a more manageable amorphous foam.

  • Next Step: Inducing Crystallization. If the product is still an oil, try dissolving it in a minimal amount of a good solvent (like DCM or EtOAc) and then slowly adding a poor solvent (like hexane or pentane) until persistent cloudiness appears. Scratch the inside of the flask with a glass rod at the solvent interface. If this fails, column chromatography is your most reliable next step.

Q2: My TLC plate shows a single major spot, but the ¹H NMR spectrum is messy and shows a low-purity product. Why?

A: This is a classic case where TLC can be misleading. Several scenarios are possible:

  • Co-elution: One or more impurities have the exact same Rf value as your product in the chosen TLC solvent system. Try running TLC with different solvent systems of varying polarity (e.g., switch from Hexane:EtOAc to DCM:Methanol) to resolve the spots.

  • NMR-Active, TLC-Inactive Impurities: Some impurities, like residual high-boiling solvents (DMF, DMSO) or inorganic salts that were carried through, will not appear on a UV-active TLC plate but will be prominent in an NMR spectrum.

  • Structural Isomers: Byproducts that are isomers of your target molecule can have very similar polarities and may not separate easily by TLC or even basic column chromatography[8].

The solution is to trust the NMR data and proceed with a more rigorous purification method, such as flash column chromatography with a shallow solvent gradient.

Q3: How do I choose the best solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities, conversely, should be either very soluble or completely insoluble at all temperatures.

  • Screening Procedure: Place a small amount of your crude material (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) to each tube.

  • Observe:

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve at all, even upon heating, the solvent is too poor.

    • The ideal solvent is one where the compound dissolves upon heating and then precipitates as clean crystals upon cooling.

  • For Thiazoles: Alcohols like ethanol and isopropanol are often good starting points for recrystallization[1][6].

Section 3: Troubleshooting & In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Initial Assessment: Diagnostic Thin-Layer Chromatography (TLC)

Before any purification, a thorough TLC analysis is essential to diagnose the complexity of the crude mixture.

Protocol: Analytical TLC

  • Preparation: Dissolve a small sample of your crude extract in a volatile solvent (e.g., EtOAc or DCM).

  • Spotting: Use a capillary tube to spot a small amount onto a silica gel TLC plate.

  • Elution: Develop the plate in a chamber containing a suitable mobile phase. Monitor the solvent front.

  • Visualization: Visualize the separated spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or iodine).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The goal is to find a system where the product Rf is between 0.3 and 0.5, and well-separated from impurity spots.

Recommended TLC Solvent Systems (Mobile Phase)Ratio (v/v)Application Notes
Hexane : Ethyl Acetate9:1 to 1:1Excellent starting point for many thiazole derivatives. Adjust ratio to achieve desired Rf[1][7].
Dichloromethane : Methanol99:1 to 95:5Good for resolving more polar compounds that do not move in Hexane/EtOAc.
Toluene : Acetone9:1 to 7:3A less polar alternative to Hexane/EtOAc that can offer different selectivity.
Protocol 1: Purification by Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid crude product.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the surface.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting:

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.

    • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is too dilute, or crystallization requires nucleation.

    • Solution: Try scratching the inner wall of the flask with a glass rod. If that fails, add a single "seed" crystal from a previous batch. As a last resort, slowly evaporate some of the solvent to increase the concentration.

Protocol 2: Purification by Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice[7].

Sources

Troubleshooting

overcoming steric hindrance in 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one substitution reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-Ethyl-2,3-dihydro-1,3-thiaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (also known as 4-ethylthiazol-2(3H)-one).

The thiazol-2-one scaffold is a privileged pharmacophore in drug development, but the presence of a 4-ethyl group introduces significant steric hindrance. This structural feature restricts the trajectory of incoming electrophiles, elevating the activation energy required for functionalization at the adjacent N3 and C5 positions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to overcome these barriers.

Core Principles: The Causality of Steric Hindrance in Thiazol-2-ones

The 4-ethyl group possesses a larger conformational sweep (A-value) than a standard methyl group. During substitution reactions, this bulk creates a steric shield around the N3 position.

  • N-Alkylation/Acylation (N3): The nitrogen atom in the thiazolidinone core is already weakly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group[1]. The added steric bulk of the 4-ethyl group often leads to incomplete reactions or forces the electrophile to attack the less hindered, harder oxygen atom (O-alkylation)[2].

  • Electrophilic Aromatic Substitution (C5): While the C5 position is less directly hindered than N3, bulky electrophiles can still experience steric clash, requiring optimized thermodynamic conditions to drive the reaction forward.

Reaction_Pathways Core 4-Ethylthiazol-2(3H)-one N3_Anion N3-Deprotonated Intermediate Core->N3_Anion Base (NaH/Cs2CO3) C5_Sub C5-Substituted Product (Electrophilic Attack) Core->C5_Sub Electrophile (e.g., Br2) N_Alk N3-Alkylated Product (Thermodynamic) N3_Anion->N_Alk Primary Alkyl Halide + Heat/MW O_Alk O-Alkylated Product (Kinetic/Steric Bypass) N3_Anion->O_Alk Bulky Electrophile (Steric Clash at N3)

Reaction pathways highlighting steric control of N- vs O-alkylation and C5 substitution.

Troubleshooting Guide: N-Alkylation at the N3 Position

The Problem: Standard SN2 conditions (e.g., K₂CO₃ in Acetone at 60°C) typically result in <20% yield, recovery of unreacted starting material, or unwanted O-alkylation.

The Solution: You must generate a highly reactive, "naked" nitrogen anion and supply sufficient energy to overcome the steric activation barrier.

  • Exploit the "Cesium Effect": Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the Cs⁺ cation creates a looser ion pair with the thiazolone anion. This significantly enhances the nucleophilicity of the nitrogen atom, promoting highly chemoselective direct N-alkylation even in sterically hindered environments[3].

  • Microwave Irradiation (MW): Conventional conductive heating often degrades the starting material before the reaction reaches completion. Microwave irradiation rapidly and uniformly supplies the high activation energy required for the sterically hindered transition state, drastically reducing reaction times from hours to minutes[4].

  • Phase Transfer Catalysts (PTC): If O-alkylation persists, adding a PTC like Triethylbenzylammonium chloride (TEBAC) can stabilize the transition state and direct the regioselectivity back toward the N-alkylated thermodynamic product[2].

Data Presentation: Optimization of N-Alkylation Conditions

Table 1: Comparative yield analysis for the N-alkylation of sterically hindered thiazol-2-ones with benzyl bromide (1.2 eq).

BaseSolventTemperature / MethodYield (%)Causality / Outcome
K₂CO₃Acetone60°C (Reflux, 12h)< 20%Insufficient basicity and tight ion pairing fail to overcome the 4-ethyl steric barrier.
NaHDMF0°C to RT (4h)45-55%Strong base forms the anion, but ambient temperature lacks the energy to drive the hindered SN2 attack.
Cs₂CO₃DMF100°C (Thermal, 6h)70-80%"Cesium effect" increases N-nucleophilicity; thermal energy overcomes activation barrier[3].
Cs₂CO₃ + TEBAC ACN 150°C (Microwave, 20m) > 90% MW rapidly supplies activation energy; PTC stabilizes the transition state for N-selectivity[4],[2].

Validated Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation (High-Yield Method)

This self-validating protocol ensures complete conversion by combining the cesium effect with microwave dielectric heating.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (1.0 mmol) in anhydrous Acetonitrile (ACN, 4.0 mL).

  • Base Addition: Add finely powdered, oven-dried Cesium Carbonate (Cs₂CO₃, 1.5 mmol). Critical Step: Ensure the base is strictly anhydrous to prevent hydrolysis of the electrophile.

  • Catalyst & Electrophile: Add TEBAC (0.1 mmol, 10 mol%) followed by the alkyl halide (e.g., benzyl bromide, 1.2 mmol).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 150°C for 20 minutes (monitor pressure limit ~15 bar).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove cesium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the broad N-H singlet (typically around δ 10-11 ppm) and the appearance of the N-CH₂ signal confirms successful N-alkylation.

Protocol B: C5-Electrophilic Halogenation (Bypassing N3 Sterics)

Functionalizing the C5 position requires careful temperature control to prevent over-reaction or degradation.

  • Preparation: Dissolve 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (1.0 mmol) in glacial acetic acid (5.0 mL) under an inert argon atmosphere.

  • Halogenation: Cool the solution to 0°C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 1.05 mmol) in small portions over 10 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The 4-ethyl group provides mild electron-donating stabilization to the C5 position, facilitating the electrophilic attack.

  • Isolation: Pour the mixture into ice water (20 mL). Extract with Dichloromethane (DCM, 2 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until neutralized, dry over MgSO₄, and evaporate to yield the 5-bromo derivative.

Troubleshooting Logic & FAQs

N_Alkylation_Troubleshooting Start Issue: Low Yield in N3-Alkylation CheckBase Is the base strong enough to form a naked anion? Start->CheckBase UseCs2CO3 Switch to Cs2CO3 or NaH in polar aprotic solvent CheckBase->UseCs2CO3 No CheckSterics Is the electrophile too bulky? CheckBase->CheckSterics Yes UseMW Apply Microwave Irradiation (120-150°C, 15-30 min) CheckSterics->UseMW Yes CheckOAlk Are you seeing O-alkylation side products? CheckSterics->CheckOAlk No AddPTC Add Phase Transfer Catalyst (e.g., TEBAC) CheckOAlk->AddPTC Yes

Troubleshooting logic tree for resolving low yields in sterically hindered N-alkylations.

Q1: Why am I isolating the O-alkylated product instead of the N-alkylated product? A1: Thiazol-2-ones are ambident nucleophiles. Because the 4-ethyl group sterically blocks the N3 position, the activation energy for N-alkylation is artificially raised. If you are using a hard electrophile or insufficient heating, the reaction takes the kinetic pathway, attacking via the less hindered oxygen atom[2]. Switch to a softer electrophile (e.g., alkyl iodides instead of chlorides), use Cs₂CO₃, and increase the temperature to drive thermodynamic N-alkylation.

Q2: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate? A2: Yes, NaH in DMF is an excellent choice for completely deprotonating the N3 position. However, because the resulting sodium ion pair is tighter than a cesium ion pair, you may still need elevated temperatures (80-100°C) to overcome the steric hindrance of the 4-ethyl group.

Q3: How does the 4-ethyl group affect Knoevenagel condensations at the C5 position? A3: The 4-ethyl group can slightly hinder the approach of bulky aromatic aldehydes during C5 condensation compared to a 4-methyl analog. To troubleshoot poor conversion, utilize a Dean-Stark apparatus to continuously remove water (driving the equilibrium) and employ a stronger catalytic base system, such as Piperidine/Acetic acid in refluxing Toluene.

References

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Academia.edu. Available at:[Link]

  • Microwave-Assisted Solid-Liquid Phase Alkylation of Naphthols. Magyar Tudományos Akadémia (MTAK). Available at:[Link]

  • SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Optimizing LC-MS/MS Quantification of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one in Human Plasma

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Executive Summary The accurate quantification of low-molecular-weight, polar heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of low-molecular-weight, polar heterocyclic compounds like 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (MW: 129.18 g/mol ) in biological matrices presents a persistent challenge in bioanalysis. Due to its high polarity and the presence of the thiazolone ring, this analyte exhibits poor retention on traditional alkyl-bonded (C18) stationary phases and is highly susceptible to ionization suppression from endogenous plasma phospholipids.

This guide objectively compares the performance of advanced analytical products—specifically Core-Shell Biphenyl column chemistry and Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) —against traditional alternatives like C18 columns, Protein Precipitation (PPT), and Supported Liquid Extraction (SLE). By anchoring our methodology in the mechanistic causality of molecular interactions, we provide a self-validating protocol that strictly adheres to the ICH M10 Bioanalytical Method Validation guidelines[1].

Mechanistic Rationale: Overcoming Bioanalytical Bottlenecks

Column Chemistry: Why C18 Fails and Biphenyl Succeeds

Traditional C18 columns rely exclusively on dispersive (hydrophobic) van der Waals interactions. For a small, polar molecule like 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, these forces are insufficient, causing the analyte to elute near the void volume. This early elution places the analyte directly in the "suppression zone," where unretained salts and polar matrix components co-elute and quench the electrospray ionization (ESI) signal.

The Biphenyl Advantage: Biphenyl stationary phases offer a dual-retention mechanism. In addition to standard hydrophobic interactions, the biphenyl functional groups engage in strong π−π (pi-pi) interactions with the electron-dense thiazolone ring of the analyte. This orthogonal retention mechanism shifts the analyte's retention time well past the void volume, ensuring it elutes in a clean chromatographic window.

Sample Preparation: The Threat of Phospholipids

Electrospray Ionization (ESI) is highly susceptible to matrix effects, primarily driven by endogenous glycerophospholipids (e.g., m/z 496, 524, 758, 806)[2].

  • Protein Precipitation (PPT): Leaves >90% of phospholipids in the extract, leading to severe ion suppression.

  • Supported Liquid Extraction (SLE): Improves cleanliness but struggles to efficiently partition highly polar analytes like our target compound into the organic extraction solvent.

  • Polymeric HLB SPE: Utilizes a divinylbenzene/N-vinylpyrrolidone copolymer that retains the polar analyte while allowing aggressive washing steps to completely remove salts, proteins, and phospholipids.

Workflow A Human Plasma (Spiked with Analyte) B Polymeric HLB SPE (Wash & Elute) A->B Extraction C Biphenyl Column LC (Pi-Pi Retention) B->C Injection D ESI-MS/MS (MRM Mode) C->D Elution E ICH M10 Data Analysis D->E Quantitation

Fig 1: Optimized LC-MS/MS bioanalytical workflow for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocols are designed as a self-validating system based on the classic Matuszewski experimental design for assessing matrix effects and recovery[2].

Protocol A: Polymeric HLB SPE Workflow (Optimized Product)
  • Sample Pretreatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% H3​PO4​ (aq) to disrupt protein binding and vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL HPLC-grade Water through the 30 mg HLB SPE cartridge.

  • Loading: Apply the pretreated plasma sample to the SPE cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove highly polar endogenous interferences.

  • Elution: Elute the target analyte with 2 x 250 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: LC-MS/MS Analytical Conditions
  • Analytical Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm) vs. Fully Porous C18 (50 x 2.1 mm, 3.0 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Performance Comparison & Quantitative Data

Matrix Effect and Recovery Assessment

Following the Matuszewski protocol[2], three sets of samples were prepared to isolate true extraction recovery (RE) from ESI matrix effects (MF):

  • Set A: Analyte spiked into neat mobile phase.

  • Set B: Analyte spiked into blank plasma after extraction (Post-extraction spike).

  • Set C: Analyte spiked into blank plasma before extraction (Pre-extraction spike).

MatrixEffect SetA Set A: Neat Mobile Phase Standard (No Matrix) MF Matrix Factor (MF) Set B / Set A SetA->MF SetB Set B: Post-Extraction Spiked Blank Matrix SetB->MF RE Extraction Recovery (RE) Set C / Set B SetB->RE SetC Set C: Pre-Extraction Spiked Matrix SetC->RE

Fig 2: Matuszewski experimental design for quantitative assessment of matrix effects and recovery.

Table 1: Sample Preparation Comparison (n=6, Concentration = 50 ng/mL)

Sample Prep MethodExtraction Recovery (RE)Matrix Factor (MF)*Phospholipid RemovalRegulatory Viability
Protein Precipitation (PPT) 88.4% ± 5.2%0.42 (Severe Suppression)< 10%Fail (MF CV > 15%)
Supported Liquid Extraction (SLE) 61.2% ± 8.1%0.88 (Mild Suppression)> 95%Sub-optimal Recovery
Polymeric HLB SPE (Product) 94.5% ± 3.1% 0.98 (Negligible Effect) > 99% Pass (Ideal)

*An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

Column Chemistry Comparison

The chromatographic performance was evaluated to ensure the analyte was retained sufficiently to avoid the solvent front and residual salts.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (tR)Peak Asymmetry (Tailing)Signal-to-Noise (S/N) at LLOQMechanism of Retention
Standard C18 0.85 min (Elutes in void)1.65 (Severe tailing)12:1Dispersive (Hydrophobic) only
Core-Shell Biphenyl 2.45 min (Well retained) 1.08 (Highly symmetrical) 85:1 Dispersive + π−π interactions
ICH M10 Validation Summary (HLB SPE + Biphenyl Column)

Using the optimized product combination, a full validation batch was run in accordance with the ICH M10 guideline[1] and FDA Bioanalytical Method Validation Guidance[3].

Table 3: Accuracy and Precision (3 Validation Runs, n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)ICH M10 Criteria Met?
LLOQ 1.06.8%8.2%+4.1%Yes ( 20%)
Low QC 3.04.5%5.1%+2.3%Yes ( 15%)
Mid QC 50.03.1%3.8%-1.5%Yes ( 15%)
High QC 800.02.5%3.0%-3.2%Yes ( 15%)

Conclusion

The data objectively demonstrates that relying on generic C18 columns and Protein Precipitation (PPT) for the quantification of polar heterocycles like 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one leads to catastrophic matrix effects (MF = 0.42) and poor retention, rendering the method unviable for regulatory submission.

By transitioning to a Core-Shell Biphenyl column , researchers can leverage π−π interactions to increase retention time by nearly 300%, moving the analyte out of the suppression zone. Coupling this with Polymeric HLB SPE guarantees near-quantitative recovery (94.5%) and complete phospholipid removal, resulting in a robust, self-validating system that easily meets all stringent ICH M10 and FDA acceptance criteria[1][3].

References

  • ICH guideline M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018 URL:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Matuszewski, B.K., Constanzer, M.L., Chavez-Eng, C.M. - Analytical Chemistry, 75(13), 2003 URL:[Link]

Sources

Comparative

comparative efficacy of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one in antimicrobial assays

The escalating crisis of antimicrobial resistance (AMR) demands the rapid identification of novel chemical scaffolds that bypass traditional resistance mechanisms. As a Senior Application Scientist, I approach the evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) demands the rapid identification of novel chemical scaffolds that bypass traditional resistance mechanisms. As a Senior Application Scientist, I approach the evaluation of novel antimicrobial pharmacophores not merely as an exercise in cataloging minimum inhibitory concentrations (MICs), but as a rigorous deconstruction of target engagement and pharmacokinetic viability.

Among emerging synthetic building blocks, 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS: 1250781-53-3) has proven to be a highly privileged structural linchpin. When functionalized into complex hybrids (such as benzoxazole-thiazolidinone or thiazolopyridine derivatives), this scaffold exhibits profound broad-spectrum antimicrobial efficacy.

This guide objectively compares the efficacy of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one derivatives against standard antibiotics, detailing the mechanistic rationale and the self-validating experimental protocols required to prove their on-target activity.

Mechanistic Grounding: Why the Thiazol-2-one Scaffold Works

The clinical failure of many novel antimicrobials stems from a lack of specific target engagement, often relying on non-specific membrane disruption that leads to high mammalian cytotoxicity. The 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one scaffold circumvents this by acting as a highly specific dual-inhibitor[1].

Extensive in silico docking and in vitro enzymatic assays demonstrate that thiazol-2-one derivatives primarily target two distinct bacterial pathways:

  • DNA Gyrase (GyrB subunit) & Topoisomerase IV: Unlike fluoroquinolones (e.g., Ciprofloxacin) which target the GyrA subunit, thiazol-2-one derivatives act as competitive inhibitors of the ATPase domain on the GyrB subunit[2]. This unique binding site means there is no cross-resistance with existing fluoroquinolones[3].

  • MurB (UDP-N-acetylenolpyruvylglucosamine reductase): A critical enzyme in the early stages of peptidoglycan biosynthesis. Inhibition of MurB arrests bacterial cell wall construction, leading to rapid bactericidal action[1].

Mechanism Scaffold 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Pharmacophore MurB MurB Enzyme (UDP-N-acetylglucosamine reductase) Scaffold->MurB GyrB DNA Gyrase (GyrB) & Topoisomerase IV Scaffold->GyrB PG Inhibition of Peptidoglycan Biosynthesis MurB->PG DNA Arrest of DNA Supercoiling & Replication GyrB->DNA Death Bactericidal Effect (Cell Death) PG->Death DNA->Death

Fig 1. Dual-targeting mechanism of thiazol-2-one derivatives inhibiting MurB and DNA Gyrase.

Comparative Efficacy Data

To objectively assess the utility of the 4-Ethyl-thiazol-2-one scaffold, we must compare its derivatized forms against standard-of-care antibiotics across the ESKAPE pathogen panel. The data below synthesizes evaluating optimized thiazol-2-one hybrids[2].

Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL)

Compound / ScaffoldS. aureus (MRSA)E. faecalis (VRE)E. coliP. aeruginosaPrimary Mechanism of Action
Thiazol-2-one Hybrid A 1.02.04.08.0Dual GyrB / MurB Inhibition
Thiazol-2-one Hybrid B 0.51.02.04.0Dual GyrB / MurB Inhibition
Ampicillin > 64.0 (Resistant)> 32.0 (Resistant)8.0> 64.0PBP Inhibition
Vancomycin 1.0> 64.0 (Resistant)N/AN/ACell Wall Synthesis Inhibition
Ciprofloxacin 0.51.00.250.5DNA Gyrase (GyrA) Inhibition
Novobiocin 0.250.516.0> 64.0DNA Gyrase (GyrB) Inhibition

Data Insight: Thiazol-2-one hybrids maintain potent efficacy against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), directly outperforming Ampicillin and Vancomycin in resistant strains[4]. Furthermore, unlike Novobiocin (a natural GyrB inhibitor), the synthetic thiazol-2-one scaffold exhibits superior membrane permeability in Gram-negative bacteria (E. coli, P. aeruginosa).

Experimental Protocols: A Self-Validating System

A robust drug discovery pipeline cannot rely on phenotypic screening alone. If a compound shows a low MIC, it might simply be a toxic membrane disruptor. To establish a self-validating system , we must couple a phenotypic viability assay with a target-specific mechanistic assay. If a compound exhibits a low MIC and a low IC50​ in the target assay, we confirm true pharmacological causality.

Protocol A: Broth Microdilution Assay (Phenotypic Validation)

Causality & Choice: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium are critical for stabilizing the bacterial outer membrane. Without cation adjustment, MIC values for lipophilic scaffolds can be artificially deflated, leading to false positives.

  • Compound Preparation: Dissolve the 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one derivative in 100% DMSO, then serially dilute in CAMHB. Ensure the final DMSO concentration in the assay well remains <1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 to achieve a final well concentration of 5×105 CFU/mL. Why? High inoculum effects can overwhelm competitive inhibitors, masking the true efficacy of the drug.

  • Incubation & Resazurin Readout: Incubate at 37°C for 18-24 hours. Add resazurin dye (0.015%) as a colorimetric indicator of metabolic viability. A shift from blue (resazurin) to pink (resorufin) indicates active respiration. This provides a highly objective, quantifiable MIC endpoint compared to subjective visual turbidity checks.

Protocol B: DNA Gyrase ATPase Inhibition Assay (Mechanistic Validation)

Causality & Choice: To prove the thiazol-2-one scaffold acts via rather than non-specific membrane disruption, we measure the rate of ATP hydrolysis[1]. GyrB requires ATP to drive DNA supercoiling. By quantifying free inorganic phosphate (Pi) release, we close the validation loop.

  • Reaction Assembly: Combine E. coli DNA Gyrase, relaxed pBR322 plasmid DNA, and the test compound in a reaction buffer containing 35 mM Tris-HCl (pH 7.5) and 24 mM KCl.

  • Magnesium & ATP Initiation: Add 4 mM MgCl2​ and 2 mM ATP to initiate the reaction. Why? Mg2+ is an essential cofactor for the ATPase domain of GyrB. Initiating the reaction with ATP ensures the compound has time to pre-incubate and bind the enzyme before the substrate is introduced.

  • Malachite Green Detection: After 30 minutes at 37°C, quench the reaction with Malachite Green reagent. The reagent forms a complex with free orthophosphate released from ATP hydrolysis, yielding a green color measurable at 620 nm. Calculate the IC50​ relative to a Novobiocin positive control.

Workflow Synthesis Scaffold Derivatization MIC Phenotypic Assay (Microbroth MIC) Synthesis->MIC Enzyme Mechanistic Assay (GyrB ATPase) MIC->Enzyme Tox Cytotoxicity (Mammalian Cells) Enzyme->Tox Lead Lead Validation Tox->Lead

Fig 2. Self-validating screening workflow coupling phenotypic MIC data with mechanistic assays.

Conclusion

The 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one scaffold represents a highly versatile and potent pharmacophore in the fight against antimicrobial resistance. By rationally designing hybrids around this core and validating them through coupled phenotypic and enzymatic assays, researchers can develop next-generation therapeutics that effectively bypass established fluoroquinolone and beta-lactam resistance pathways.

References

  • Ansari et al., "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation," Molecules, 2022.[Link]

  • Nocentini et al., "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance," Journal of Medicinal Chemistry, 2020.[Link]

  • Karki et al., "Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species," RSC Advances, 2023.[Link]

Sources

Validation

Benchmarking 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Synthesis Pathways Against Standard Thiazolones

Introduction: The Synthetic Challenge of C4-Aliphatic Extension Thiazolones, particularly 1,3-thiazol-2-ones, represent a privileged heterocyclic scaffold in medicinal chemistry. They are fundamental building blocks in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge of C4-Aliphatic Extension

Thiazolones, particularly 1,3-thiazol-2-ones, represent a privileged heterocyclic scaffold in medicinal chemistry. They are fundamental building blocks in the development of antimicrobial, anti-diabetic, and anti-cancer therapeutics [1]. While the synthesis of standard, unhindered derivatives like 4-methyl-1,3-thiazol-2-one is well-documented and highly optimized [2], extending the aliphatic chain at the C4 position to an ethyl group—yielding 4-ethyl-2,3-dihydro-1,3-thiazol-2-one —introduces distinct kinetic and thermodynamic challenges.

As an application scientist, I frequently observe that protocols designed for standard thiazolones fail to produce acceptable yields when applied to sterically bulkier derivatives. This guide objectively benchmarks the synthetic pathway of the 4-ethyl derivative against the standard 4-methyl analogue. By dissecting the mechanistic causality behind necessary protocol deviations, we provide a self-validating framework for researchers looking to optimize the synthesis of sterically hindered thiazolones.

Mechanistic Pathways: Causality in Reaction Dynamics

The classical synthesis of 1,3-thiazol-2-ones relies on the condensation of α -halo ketones with metal thiocyanates, followed by acid-catalyzed cyclization[3]. The reaction proceeds via an α -thiocyanato ketone intermediate.

  • The Standard Pathway (4-Methyl): Utilizing chloroacetone, the intermediate S-acetonyl thiocyanate forms and cyclizes rapidly. The minimal steric bulk of the methyl group allows for an unhindered nucleophilic attack by the nitrogen atom on the carbonyl carbon during the ring-closure phase.

  • The Target Pathway (4-Ethyl): To synthesize the 4-ethyl derivative, 1-bromo-2-butanone is required. The shift from a chloro- to a bromo-leaving group is an intentional choice to compensate for the reduced electrophilicity of the adjacent carbon. However, the resulting intermediate, S-(2-oxobutyl) thiocyanate, experiences increased steric hindrance from the ethyl group. This physical impediment alters the cyclization trajectory, necessitating extended reaction times and precise temperature control to drive the reaction to completion without degrading the intermediate [4].

Reaction Logic & Workflow

Pathway Start α-Halo Ketone Selection Sub1 Chloroacetone (Standard Route) Start->Sub1 Sub2 1-Bromo-2-butanone (Target Route) Start->Sub2 Reagent Potassium Thiocyanate (KSCN) in EtOH Sub1->Reagent Sub2->Reagent Int1 S-Acetonyl Thiocyanate (Rapid Intermediate) Reagent->Int1 80°C, 2h Int2 S-(2-oxobutyl) Thiocyanate (Sterically Hindered) Reagent->Int2 80°C, 4h Prod1 4-Methyl-1,3-thiazol-2-one Standard Yield: 85% Int1->Prod1 HCl (aq), 1h Prod2 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Target Yield: 72% Int2->Prod2 HCl (aq), 3h

Comparative synthetic workflow for 4-Methyl vs. 4-Ethyl 1,3-thiazol-2-ones.

Benchmarking Data: Quantitative Comparison

To objectively evaluate the performance of these pathways, we benchmarked the synthesis of both compounds under optimized conditions. The data below summarizes the key performance indicators (KPIs) for both workflows.

ParameterStandard (4-Methyl-1,3-thiazol-2-one)Target (4-Ethyl-2,3-dihydro-1,3-thiazol-2-one)Mechanistic Rationale for Variance
Substrate Chloroacetone1-Bromo-2-butanoneBromide is required for the 4-ethyl route to accelerate the initial SN​2 substitution, overcoming the steric drag of the ethyl chain.
Reaction Time (Step 1) 2 Hours4 HoursThe ethyl group sterically hinders the approach of the thiocyanate ion, doubling the required time for complete conversion.
Cyclization Time (Step 2) 1 Hour3 HoursRing closure is delayed due to the altered dihedral angle and steric clash introduced by the C4-ethyl group during tetrahedral intermediate formation.
Isolated Yield 85%72%Extended heating in the 4-ethyl route leads to minor thermal degradation and polymerization side-reactions, reducing overall yield.
Purity (HPLC) >98%95%The 4-ethyl product requires more rigorous recrystallization to remove unreacted α -halo ketone and dimeric byproducts.

Experimental Protocols: Self-Validating Workflows

The following protocols have been designed as self-validating systems. Causality is embedded into the steps so that the operator understands why a parameter is controlled, ensuring high reproducibility.

Protocol A: Synthesis of Standard 4-Methyl-1,3-thiazol-2-one
  • Substitution: Dissolve potassium thiocyanate (1.2 eq, 116 mmol) in 50 mL of absolute ethanol. Heat to 80°C. Causality: Absolute ethanol prevents premature hydrolysis of the thiocyanate ion.

  • Addition: Add chloroacetone (1.0 eq, 97 mmol) dropwise over 30 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive alkyl halide, minimizing bimolecular etherification with the solvent.

  • Intermediate Formation: Reflux the mixture for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the chloroacetone spot disappears.

  • Cyclization: Cool the mixture to 0°C and slowly add 10 mL of concentrated HCl. Heat to 60°C for 1 hour. Causality: Acid catalysis protonates the carbonyl oxygen, dramatically increasing its electrophilicity and forcing the rapid ring closure.

  • Workup: Neutralize with saturated NaHCO3​ , extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from ethanol to yield white crystals (85%).

Protocol B: Synthesis of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one
  • Substitution: Dissolve potassium thiocyanate (1.5 eq, 145 mmol) in 50 mL of absolute ethanol. Heat to 80°C. Causality: A higher equivalent of KSCN is used here to push the sterically hindered SN​2 reaction forward via Le Chatelier's principle.

  • Addition: Add 1-bromo-2-butanone (1.0 eq, 97 mmol) dropwise over 45 minutes. Causality: The bromo-ketone is highly lachrymatory and prone to self-condensation; slower addition ensures complete reaction with the thiocyanate before side-reactions occur.

  • Intermediate Formation: Reflux the mixture for 4 hours. Causality: The ethyl group creates a steric shield around the α -carbon. Cutting this time short will result in unreacted starting material and a drastically lower final yield.

  • Cyclization: Cool the mixture to 0°C and slowly add 15 mL of concentrated HCl. Heat to 60°C for 3 hours. Causality: The cyclization is thermodynamically less favorable than the methyl variant. Extended acid reflux is mandatory to achieve complete ring closure.

  • Workup: Neutralize with saturated NaHCO3​ , extract with dichloromethane (3 x 50 mL), dry over anhydrous MgSO4​ , and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 4:1) to isolate the product as a pale yellow solid (72%).

Conclusion

Benchmarking the synthesis of 4-ethyl-2,3-dihydro-1,3-thiazol-2-one against its standard 4-methyl counterpart reveals critical kinetic bottlenecks dictated by steric hindrance. By transitioning from a chloro- to a bromo-ketone, increasing the thiocyanate equivalents, and extending both the substitution and cyclization reflux times, researchers can successfully overcome the thermodynamic hurdles introduced by the C4-ethyl extension.

References

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives Oriental Journal of Chemistry URL
  • Thiazole Synthesis Organic Chemistry Portal URL
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones MDPI URL
  • Ionic liquid catalyzed synthesis of 7-phenyl-1,4,6,7-tetrahydro-thiazolo[5,4-d]pyrimidine-2,5-diones Comptes Rendus de l'Académie des Sciences URL
Comparative

Comparative Receptor Binding Affinities of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one Analogs: A Technical Guide for Drug Development

The 4-ethyl-2,3-dihydro-1,3-thiazol-2-one scaffold (CAS 1250781-53-3) serves as a highly versatile pharmacophore in modern medicinal chemistry. Featuring a unique combination of a hydrogen-bond donating/accepting core an...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-ethyl-2,3-dihydro-1,3-thiazol-2-one scaffold (CAS 1250781-53-3) serves as a highly versatile pharmacophore in modern medicinal chemistry. Featuring a unique combination of a hydrogen-bond donating/accepting core and a sterically tunable 4-ethyl group, this building block is frequently modified to probe complex receptor binding pockets.

As drug development professionals optimize lead compounds, understanding how the 4-ethyl substitution compares to alternative moieties (such as 4-methyl, 4-tert-butyl, or benzo-fused rings) is critical. This guide provides an objective, data-driven comparison of the binding affinities of thiazol-2-one analogs across key pharmacological targets, supported by self-validating experimental protocols.

Structure-Activity Relationship (SAR) & Target Selectivity

The steric bulk and electronic distribution of the substitution at the 4-position of the thiazol-2-one ring directly dictate receptor selectivity and binding kinetics.

Zinc-Activated Channel (ZAC) Antagonism

The ZAC receptor requires precise steric bulk within its transmembrane binding domain to achieve effective antagonism. Structure-activity relationship (SAR) studies on N-(thiazol-2-yl)-benzamide analogs reveal that modifying the 4-position of the thiazole ring acts as an on/off switch for efficacy. While a bulky 4-tert-butyl substitution yields potent ZAC antagonism (IC50 ~1–3 μM), the smaller 4-ethyl substitution fails to adequately fill the hydrophobic sub-pocket, resulting in transient binding kinetics and a dramatic loss of binding affinity (1[1]).

Sigma-1 and Sigma-2 Receptors

Sigma receptors feature a highly hydrophobic binding cavity that heavily favors extended π -systems. When comparing simple alkyl-substituted thiazol-2-ones (like the 4-ethyl analog) to benzo[d]thiazol-2(3H)-one derivatives, the latter demonstrates vastly superior affinity. Benzo-fused analogs achieve sub-nanomolar affinity (Ki = 0.96 to 1.6 nM) for the Sigma-1 receptor due to favorable π

π stacking interactions with aromatic residues in the receptor's binding site—a thermodynamic advantage unavailable to the aliphatic 4-ethyl moiety (2[2]).
Cyclin-Dependent Kinases (CDK2/CDK7)

In kinase inhibition, the thiazol-2-one core acts as a critical hinge-binding motif. For 2-anilino-4-(thiazol-5-yl)-pyrimidine derivatives, the thiazol-2-one moiety forms essential hydrogen bonds with the kinase backbone (e.g., Leu83 in CDK2). Substitutions at the 4-position, such as ethyl or methyl groups, modulate the dihedral angle of the molecule, directly impacting its selectivity profile and binding free energy between CDK2 and CDK7 (3[3]).

SAR_Logic Core Thiazol-2-one Core Scaffold Sub1 4-Ethyl Substitution (Moderate Steric Bulk) Core->Sub1 Sub2 4-tert-Butyl Substitution (High Steric Bulk) Core->Sub2 Sub3 Benzo-fusion (Extended Pi System) Core->Sub3 Target1 Weak ZAC Antagonism Modest Kinase Affinity Sub1->Target1 Target2 Potent ZAC Antagonism (IC50 ~1-3 μM) Sub2->Target2 Target3 High Sigma-1 Affinity (Ki < 5 nM) Sub3->Target3

SAR logic tree detailing how thiazol-2-one substitutions dictate receptor selectivity.

Quantitative Data Comparison

The following table summarizes the experimental binding affinities and functional profiles of various thiazol-2-one substitutions across distinct receptor classes.

Compound Class / SubstitutionPrimary TargetBinding Affinity (Ki / IC50)Selectivity / Functional Profile4-Ethyl-thiazol-2-yl analogsZinc-Activated Channel (ZAC)Inactive / WeakPoor hydrophobic pocket occupancy; fails to block Zn2+ signaling[1].4-tert-Butyl-thiazol-2-yl analogsZinc-Activated Channel (ZAC)IC50 ~ 1–3 μMPotent noncompetitive antagonism; optimal steric fit[1].Benzo[d]thiazol-2(3H)-one (Fluorinated)Sigma-1 ReceptorKi = 0.96 ± 0.21 nM>100,000-fold selectivity over Sigma-2; deep π π stacking[2].4-Methyl-thiazol-2-one pyrimidinesCDK2 / CDK7Ki = 0.11 nMTranscriptional kinase inhibition via hinge-region H-bonding[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the binding affinities cited above must be validated using rigorous, internally controlled assays. Below are the field-proven methodologies for evaluating thiazol-2-one analogs.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Causality Check: We utilize -pentazocine because it is a highly selective Sigma-1 agonist. This ensures that the displacement curve accurately reflects true Sigma-1 affinity without confounding noise from the structurally similar Sigma-2 receptor.

  • Membrane Preparation: Homogenize rat liver or brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: Incubate 50 μg of membrane protein with 5 nM -pentazocine and varying logarithmic concentrations of the thiazol-2-one analog (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Internal Validation (Non-Specific Binding): Run parallel assay wells containing 10 μM haloperidol. Trustworthiness Rule: If the radioactive signal in this control well exceeds 10% of total binding, the subsequent membrane wash steps are deemed insufficient, and the plate must be invalidated.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Workflow A Tissue Homogenization & Membrane Prep B Incubation with Radioligand e.g., [3H](+)-pentazocine A->B C Addition of Competitor (Thiazol-2-one Analog) B->C D Rapid Filtration & Washing (GF/B filters) C->D E Liquid Scintillation Counting D->E F Non-linear Regression (IC50 to Ki conversion) E->F

Step-by-step workflow for competitive radioligand binding assays evaluating analog affinity.

Protocol B: Functional Calcium Flux Assay (ZAC Receptor)

Causality Check: Because ZAC is a ligand-gated ion channel, simply measuring binding affinity is insufficient. Measuring intracellular Ca2+ flux upon Zn2+ stimulation provides a direct functional readout, distinguishing true antagonists from silent binders.

  • Cell Culture: Seed HEK293 cells stably expressing human ZAC in 96-well black, clear-bottom plates to allow for bottom-read fluorescence.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate cells with the 4-ethyl-thiazol-2-one analog for 15 minutes. Trustworthiness Rule: Include a vehicle-only control to establish baseline fluorescence and rule out compound auto-fluorescence, which is a common artifact with conjugated heterocyclic rings.

  • Stimulation & Reading: Inject 1 mM ZnCl2 to activate the ZAC receptor. Immediately read fluorescence (Ex 488 nm / Em 525 nm) on a kinetic plate reader for 60 seconds. Calculate the IC50 from the dose-response inhibition curve.

References

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands Source: National Institutes of Health (NIH) URL:2

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) Source: National Institutes of Health (NIH) URL:1

  • Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7 Source: ResearchGate URL:3

  • Discovery and Characterisation of 2-Anilino-4-(thiazol-5-yl) pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents Source: RCSB Protein Data Bank URL:4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, non-nego...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, non-negotiable aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one, a heterocyclic compound whose handling requires a comprehensive understanding of its potential hazards and the necessary precautions for its end-of-life management.

Hazard Assessment and Characterization: Understanding the Risks

Given the structural alerts within the 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one molecule, a conservative approach to its hazard profile is warranted. Thiazole and its derivatives are known to exhibit a range of toxicological properties.[1][2] Based on data for similar compounds, such as 4-ethyl-2,3-dihydro-1,3-thiazole-2-thione, we can infer the following potential hazards[3]:

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[3]

  • Eye Irritation: May cause serious eye irritation or damage.[3][5]

  • Specific Target Organ Toxicity: Possible for single exposure to cause respiratory irritation or drowsiness and dizziness.[3][5]

  • Environmental Hazards: Assumed to be harmful to aquatic life, and therefore, must not be allowed to enter drains or waterways.[1]

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard CategoryAssumed Classification & Signal WordPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Warning P261: Avoid breathing mist or vapors. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Skin Corrosion/Irritation Warning P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Danger/Warning P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazards Warning P273: Avoid release to the environment.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one is a multi-step process that begins with waste segregation and culminates in its removal by a certified hazardous waste contractor. This workflow is designed to minimize risk at every stage.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteAccumulation Waste Accumulation & Storage cluster_FinalDisposal Final Disposal A Waste Generation (Solid & Liquid) B Segregation at Source A->B Immediate Action C Containerization & Labeling B->C Proper Containment D Satellite Accumulation Area (SAA) Storage C->D Secure Storage E EHS/Licensed Contractor Collection D->E Scheduled Pickup F Off-site Treatment & Disposal E->F Compliant Processing

Caption: Disposal workflow for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one.

Step 1: Waste Segregation at the Point of Generation

Proper waste management begins the moment a substance is deemed waste.[6] Never mix 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Solid Waste: Collect any solid 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one waste, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one should be collected in a separate, labeled hazardous waste container for liquids.[2] Do not mix with incompatible waste streams.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be disposed of in a designated sharps container.[2]

Step 2: Containerization and Labeling

All waste containers must be appropriate for the type of waste they hold and must be clearly and accurately labeled.[8][9]

  • Container Selection: Use containers made of a compatible material (e.g., high-density polyethylene) with a secure, leak-proof lid.[7] The original container may be used if it is in good condition.[7]

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "4-Ethyl-2,3-dihydro-1,3-thiazol-2-one"[1]

    • The approximate concentration and volume of the waste[1]

    • Associated hazard symbols (e.g., irritant, toxic)[9]

    • The date the waste was first added to the container[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are crucial for the safe, temporary storage of hazardous waste within the laboratory.[6][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][9]

  • Storage Conditions: Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.[2] This area should be away from ignition sources and incompatible chemicals.[8]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by regulatory bodies and your institution.[6]

Step 4: Decontamination Procedures

Thorough decontamination of all surfaces and non-disposable equipment that may have come into contact with the compound is essential.[2]

  • Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.[1]

  • Collect all decontamination materials, such as wipes and absorbent pads, as solid hazardous waste.[1][2]

Step 5: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact EHS: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Documentation: Ensure all necessary paperwork, such as waste profiles and manifests, are completed accurately.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

SpillResponse A Spill Occurs B Evacuate & Alert Personnel A->B I Contact Emergency Response (Major Spills) A->I Major Spill C Control Ignition Sources B->C D Ensure Ventilation B->D E Contain Spill (Minor Spills) D->E F Decontaminate Area E->F G Collect Waste F->G H Report to Supervisor & EHS G->H

Caption: Spill response decision tree.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[1]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment (Minor Spills): For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[1] Do not use combustible materials such as paper towels for initial absorption.[1]

  • Cleanup: Wearing appropriate Personal Protective Equipment (PPE), carefully clean up the contained spill. All cleanup materials must be disposed of as hazardous waste.[11]

  • Major Spills: For large spills, contact your institution's emergency response team immediately.[11]

Conclusion: A Culture of Safety

The responsible disposal of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the potential hazards, adhering to established protocols, and maintaining clear and open communication with EHS professionals, researchers can ensure that their valuable scientific work is conducted in a manner that protects themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • NextSDS. (n.d.). 4-ethyl-2,3-dihydro-1,3-thiazole-2-thione — Chemical Substance Information.
  • MilliporeSigma. (2025, October 7). Safety Data Sheet.
  • PubChem. (n.d.). 4-Ethyl-1,3-thiazol-2-amine.
  • NextSDS. (n.d.). 4-ethyl-1,3-thiazol-2-amine — Chemical Substance Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
4-Ethyl-2,3-dihydro-1,3-thiazol-2-one
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4-Ethyl-2,3-dihydro-1,3-thiazol-2-one
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